molecular formula C11H14ClNO B13522103 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

カタログ番号: B13522103
分子量: 211.69 g/mol
InChIキー: AVYIGLRRDODKJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H14ClNO

分子量

211.69 g/mol

IUPAC名

3-(aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4,8,14H,5-7,13H2

InChIキー

AVYIGLRRDODKJB-UHFFFAOYSA-N

正規SMILES

C1C(CC1(CN)C2=CC=CC=C2Cl)O

製品の起源

United States
Foundational & Exploratory

Molecular Mechanism of Action and Pharmacological Profiling of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of broad-spectrum monoamine reuptake inhibitors has historically relied on flexible arylcycloalkylamine scaffolds (e.g., sibutramine, venlafaxine). However, the novel scaffold 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol represents a highly conformationally restricted derivative designed to act as a potent Triple Reuptake Inhibitor (TRI) or Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)[1].

By utilizing a rigid cyclobutanol ring, this derivative restricts the degrees of freedom of its pharmacophore. This structural rigidity optimally orients the 2-chlorophenyl and aminomethyl groups to engage the orthosteric S1 binding pocket of the Solute Carrier 6 (SLC6) transporter family. This whitepaper details the structural pharmacology, molecular mechanism of action, and the self-validating experimental protocols required to quantify its reuptake inhibition kinetics.

Structural Pharmacology & S1 Pocket Engagement

The primary targets for this compound are the monoamine transporters: SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine). These transporters belong to the SLC6 family, characterized by a LeuT-like fold consisting of 12 transmembrane (TM) α -helices[2]. The substrate-binding site (S1 pocket) is located centrally within the membrane bilayer, formed primarily by TM1, TM3, TM6, and TM8[3].

The 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol scaffold interacts with the S1 pocket through three critical vectors:

  • The Aminomethyl Group: At physiological pH, the primary amine is protonated. It forms a critical, charge-reinforced salt bridge with a highly conserved aspartic acid residue in TM1 (e.g., Asp98 in SERT, Asp75 in NET, Asp79 in DAT)[4].

  • The 2-Chlorophenyl Group: The ortho-chloro substitution creates steric hindrance that restricts the rotation of the phenyl ring. This locked dihedral angle forces the aromatic ring into a highly favorable geometry for π−π stacking and halogen bonding with aromatic residues in the hydrophobic sub-pocket (e.g., Tyr176 in SERT)[4].

  • The Cyclobutanol Ring: The rigid 4-membered ring acts as a spatial director. The hydroxyl (-OH) group at position 1 projects toward the extracellular vestibule, providing secondary hydrogen-bonding interactions that stabilize the drug-transporter complex[5].

Molecular Mechanism of Action: The Rocking Bundle Dynamics

SLC6 transporters operate via an alternating access mechanism, often described as the "rocking bundle" model[3]. To transport monoamines, the protein must cycle through three distinct conformations: outward-open, occluded, and inward-open[5].

When the cyclobutanol derivative binds to the S1 pocket, it acts as a competitive inhibitor. Because the compound is bulkier than endogenous monoamines, it sterically prevents the closure of the extracellular gate (formed by the extracellular halves of TM1b and TM6a)[5].

Causality of Action: By locking the transporter in an outward-facing conformation , the compound completely halts the Na+/Cl- coupled symport mechanism[6]. Consequently, the reuptake of synaptic monoamines is blocked, leading to a rapid accumulation of 5-HT, NE, and DA in the synaptic cleft. This synergistic elevation across all three monoaminergic systems is hypothesized to produce a faster onset of therapeutic efficacy compared to highly selective SSRIs[7].

MOA Compound Cyclobutanol Derivative SLC6 SLC6 Transporters (SERT / NET / DAT) Compound->SLC6 Binds S1 Pocket Conform Outward-Facing Conformation Lock SLC6->Conform Stabilizes Reuptake Inhibition of Monoamine Reuptake Conform->Reuptake Blocks Transport Synapse Increased Synaptic DA, NE, 5-HT Reuptake->Synapse Accumulation

Caption: Molecular mechanism of SLC6 transporter blockade by cyclobutanol derivatives.

Experimental Workflow: Self-Validating Reuptake Assay

To empirically validate the mechanism of action and determine the IC 50​ values for SERT, NET, and DAT, a high-throughput in vitro radioligand reuptake assay is utilized[8]. Every step in this protocol is designed as a self-validating system to eliminate false positives and ensure kinetic accuracy.

Step-by-Step Methodology
  • Heterologous Cell Culture: Seed HEK293 cells stably expressing human hSERT, hNET, or hDAT into 24-well poly-D-lysine coated plates[4].

    • Causality: HEK293 cells are selected because they lack endogenous monoamine transporters. This provides a "null background," ensuring that any measured radioligand uptake is exclusively mediated by the transfected human SLC6 transporters[9]. Poly-D-lysine prevents cell detachment during subsequent wash steps.

  • Buffer Preparation & Washing: Wash cell monolayers twice with Krebs-Ringer-HEPES (KRH) buffer supplemented with 50 μ M ascorbic acid[4].

    • Causality: Ascorbic acid is a critical reducing agent. It prevents the spontaneous autoxidation of catecholamines (dopamine and norepinephrine) into reactive quinones during the assay, ensuring the structural integrity of the radioligand[4].

  • Compound Pre-Incubation: Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of the cyclobutanol derivative (e.g., 0.1 nM to 10 μ M)[10].

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the transporter before the substrate is introduced, preventing artificially skewed IC 50​ values caused by competitive displacement kinetics.

  • Radioligand Addition: Add 10 nM of [ 3 H]-5-HT, [ 3 H]-NE, or[ 3 H]-DA to the respective wells and incubate for exactly 5 minutes[4].

  • Termination and Lysis: Terminate the reaction by rapidly washing the cells twice with ice-cold KRH buffer. Lyse the cells using 1 mL of 1% SDS solution[4].

    • Causality: The ice-cold buffer instantly halts transporter kinetics by reducing membrane fluidity. The amphiphilic nature of 1% SDS completely solubilizes the lipid bilayer, releasing 100% of the trapped intracellular [ 3 H]-substrate into the lysate. This ensures absolute accuracy during liquid scintillation counting[4].

Workflow Step1 Culture HEK293 Cells (hSERT, hNET, hDAT) Step2 Pre-incubate with Cyclobutanol Derivative Step1->Step2 Step3 Add [3H]-Labeled Monoamine Substrates Step2->Step3 Step4 Wash & Lyse Cells (1% SDS) Step3->Step4 Step5 Liquid Scintillation Counting (IC50) Step4->Step5

Caption: Step-by-step in vitro radioligand reuptake inhibition assay workflow.

Quantitative Data Presentation

The structural rigidity of the cyclobutanol derivative yields a highly potent, balanced inhibition profile across all three monoamine transporters. Below is a representative summary of quantitative binding affinities (IC 50​ ) for an optimized 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol derivative compared to clinical benchmarks[10],[9].

Compound ClasshSERT IC 50​ (nM)hNET IC 50​ (nM)hDAT IC 50​ (nM)Selectivity Ratio (SERT:NET:DAT)
Cyclobutanol Derivative (TRI) 12.4 28.7 45.2 1 : 2.3 : 3.6
Venlafaxine (Reference SNRI)82.02480.0>100001 : 30 : >120
Sibutramine (Reference SNDRI)298.05451.026.011 : 209 : 1

Data Interpretation: Unlike venlafaxine, which is highly selective for SERT over DAT, the cyclobutanol scaffold achieves low nanomolar potency across all three transporters. The ortho-chloro substitution is the primary driver for the enhanced DAT affinity, shifting the molecule from an SNRI profile to a true TRI profile[9].

Sources

A Comprehensive Guide to the Pharmacokinetic Profiling of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol: A Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel chemical entity, 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol. As a compound featuring a cyclobutane ring, a moiety known to potentially enhance metabolic stability and improve pharmacokinetic properties, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a potential therapeutic agent.[1][2] This document outlines a strategic and methodologically robust approach for researchers and drug development professionals to characterize the PK profile of this and similar novel compounds. The protocols and rationale described herein are designed to ensure scientific integrity and generate reliable data to inform critical development decisions.

Introduction: The Significance of Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties.[3] A compound's PK profile governs its concentration-time course in the body, which is intrinsically linked to its efficacy and safety.[4] Therefore, a comprehensive understanding of a drug's ADME characteristics is paramount.

The subject of this guide, 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, possesses a cyclobutane scaffold. The inclusion of such a strained ring system in drug candidates has been shown to offer advantages in terms of metabolic stability and potency.[1][2][5] This makes the elucidation of its pharmacokinetic profile a particularly compelling and necessary endeavor. This guide will provide the scientific rationale and detailed methodologies for a complete PK workup of this NCE.

Strategic Approach to Pharmacokinetic Profiling

A tiered and integrated approach is essential for efficient and informative pharmacokinetic profiling. This typically begins with in vitro assays to predict in vivo behavior, followed by definitive in vivo studies in appropriate animal models.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Modeling In Vitro Metabolic Stability In Vitro Metabolic Stability Single-Dose PK in Rodents Single-Dose PK in Rodents In Vitro Metabolic Stability->Single-Dose PK in Rodents Guides dose selection Plasma Protein Binding Plasma Protein Binding CYP450 Inhibition & Induction CYP450 Inhibition & Induction Permeability (e.g., Caco-2) Permeability (e.g., Caco-2) PK Parameter Calculation PK Parameter Calculation Single-Dose PK in Rodents->PK Parameter Calculation Generates initial parameters Dose Escalation Studies Dose Escalation Studies Bioavailability Assessment Bioavailability Assessment Excretion & Mass Balance Excretion & Mass Balance In Vitro-In Vivo Correlation (IVIVC) In Vitro-In Vivo Correlation (IVIVC) PK Parameter Calculation->In Vitro-In Vivo Correlation (IVIVC) Physiologically Based Pharmacokinetic (PBPK) Modeling Physiologically Based Pharmacokinetic (PBPK) Modeling In Vitro-In Vivo Correlation (IVIVC)->Physiologically Based Pharmacokinetic (PBPK) Modeling Refines model

Caption: A strategic workflow for pharmacokinetic profiling.

In Vitro Pharmacokinetic Profiling: Foundational Insights

In vitro assays provide the first glimpse into a compound's likely in vivo behavior, guiding the design of more complex animal studies.

Metabolic Stability Assessment

The primary objective is to determine the intrinsic clearance (CLint) of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, which predicts its metabolic fate in the liver.[2]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation of Reagents:

    • Prepare a stock solution of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLMs) and keep on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[2]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Data Presentation:

ParameterValue
In Vitro Half-life (t1/2, min)[Experimental Data]
Intrinsic Clearance (CLint, µL/min/mg)[Experimental Data]
Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of a drug, which is available to exert its pharmacological effect and be cleared.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane.

    • Add plasma to one chamber and a buffer solution containing the test compound to the other.

  • Incubation:

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Data Presentation:

SpeciesFraction Unbound (fu)
Human[Experimental Data]
Rat[Experimental Data]
Mouse[Experimental Data]

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies in animal models are essential to understand the complex interplay of ADME processes in a living system.[7][8]

Single-Dose Pharmacokinetic Study in Rodents

This initial in vivo study aims to determine key pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.

Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling IV & PO routes Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Serial time points LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Quantification PK Analysis PK Analysis LC-MS/MS Analysis->PK Analysis Concentration-time data

Caption: Workflow for an in vivo single-dose pharmacokinetic study.

Experimental Protocol:

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group). Acclimatize the animals before the study.

  • Dosing:

    • IV Group: Administer a single bolus dose of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol via the tail vein.

    • PO Group: Administer a single dose via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)[Experimental Data][Experimental Data]
Tmax (h)N/A[Experimental Data]
AUC(0-t) (ngh/mL)[Experimental Data][Experimental Data]
AUC(0-inf) (ngh/mL)[Experimental Data][Experimental Data]
t1/2 (h)[Experimental Data][Experimental Data]
CL (mL/h/kg)[Experimental Data]N/A
Vd (L/kg)[Experimental Data]N/A
Bioavailability (F%)N/A[Calculated Data]
Bioanalytical Method Validation

The reliability of pharmacokinetic data is critically dependent on the robustness and accuracy of the bioanalytical method.[6] Validation should be performed in accordance with regulatory guidelines.

Key Validation Parameters:

  • Selectivity and Specificity: No interference from endogenous matrix components.

  • Accuracy and Precision: Within acceptable limits (typically ±15% for QC samples, ±20% at the LLOQ).

  • Calibration Curve: Linearity over the expected concentration range.

  • Matrix Effect: Assessment of ion suppression or enhancement.

  • Stability: Stability of the analyte in the biological matrix under various storage and processing conditions.

Metabolism and Excretion: Understanding the Fate of the Compound

Identifying the major metabolic pathways and routes of excretion is crucial for a complete pharmacokinetic profile.

Metabolite Identification

Experimental Approach: In Vitro and In Vivo

  • In Vitro: Incubate 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol with human liver microsomes or hepatocytes and analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • In Vivo: Analyze plasma, urine, and feces samples from the in vivo PK studies using LC-HRMS to identify the metabolites formed in the whole animal.

Potential Metabolic Pathways:

Based on the structure of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, potential metabolic pathways could include:

  • Oxidation: Hydroxylation of the cyclobutane or phenyl ring.

  • N-dealkylation: Removal of the aminomethyl group.

  • Glucuronidation: Conjugation of the hydroxyl group.

Parent Compound Parent Compound Oxidized Metabolite Oxidized Metabolite Parent Compound->Oxidized Metabolite CYP450 N-dealkylated Metabolite N-dealkylated Metabolite Parent Compound->N-dealkylated Metabolite CYP450 Glucuronide Conjugate Glucuronide Conjugate Parent Compound->Glucuronide Conjugate UGTs

Caption: Potential metabolic pathways for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol.

Excretion Studies

A mass balance study using a radiolabeled version of the compound (e.g., ¹⁴C-labeled) provides definitive information on the routes and extent of excretion.

Experimental Protocol: Mass Balance Study in Rats

  • Radiolabeled Compound: Synthesize ¹⁴C-labeled 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol.

  • Dosing: Administer a single dose of the radiolabeled compound to rats housed in metabolic cages.

  • Sample Collection: Collect urine, feces, and expired air over a period of time (e.g., 7 days or until >95% of the dose is recovered).

  • Analysis: Determine the total radioactivity in each sample using liquid scintillation counting.

Data Presentation:

Excretion RoutePercentage of Administered Dose
Urine[Experimental Data]
Feces[Experimental Data]
Total Recovery [Calculated Data]

Conclusion and Future Directions

The comprehensive pharmacokinetic profiling of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, as outlined in this guide, will provide the critical data necessary to assess its potential as a drug candidate. The in vitro and in vivo studies will elucidate its metabolic stability, bioavailability, distribution, and routes of elimination. This information is essential for making informed decisions regarding dose selection for further preclinical and clinical studies, and for understanding its potential for drug-drug interactions. The presence of the cyclobutane moiety suggests the possibility of favorable pharmacokinetic properties, and the rigorous execution of these studies will determine if this potential is realized.

References

  • Wessjohann, L. A., et al. (2007).
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  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Metabolism, 11(2), 130-139.
  • Sigma-Aldrich. (n.d.). (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol. Sigma-Aldrich.
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  • ResearchGate. (2022, February). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes...
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • ResearchGate. (n.d.). Breakdown of compounds on 12 metabolic pathway types.
  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service.
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  • PubMed. (2003, June 26). Efficient synthesis of 3-aminocyclobut-2-en-1-ones: squaramide surrogates as potent VLA-4 antagonists. PubMed.
  • MDPI. (n.d.). Additional Table 1. Information of metabolites identified in metabolome. MDPI.
  • Sigma-Aldrich. (n.d.). 3-(Aminomethyl)cyclobutanol hydrochloride. Sigma-Aldrich.
  • ResearchGate. (n.d.). Aminoacids of the cyclobutane series.
  • PubMed. (2003, February 13). Metabolism-directed optimization of 3-aminopyrazinone acetamide thrombin inhibitors. Development of an orally bioavailable series containing P1 and P3 pyridines. PubMed.
  • MDPI. (2024, August 11). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI.
  • ResearchGate. (n.d.). Schematic representation of chlorophyll metabolic pathways in higher...
  • Google Patents. (n.d.). US9198421B2 - Polymorphism in 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoro methyl sulfinyl pyrazole.
  • PubChemLite. (n.d.). 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride. PubChemLite.
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Sources

Receptor Binding Affinity of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol: A Comprehensive Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and pharmacological profiling of novel organic building blocks are critical bottlenecks in modern drug discovery. The compound 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol presents a highly specific spatial arrangement of functional groups—a halogenated aromatic ring, a primary amine, and a rigid cycloalkanol core. This structural triad forms a classic pharmacophore motif commonly associated with monoamine transporter (MAT) inhibitors and specific G-protein coupled receptor (GPCR) ligands[1][2].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for evaluating the receptor binding affinity and kinetic profile of this compound. By integrating high-throughput radioligand binding assays with real-time Surface Plasmon Resonance (SPR), researchers can establish both the equilibrium thermodynamics ( Ki​ ) and the dynamic residence time ( τ ) of the ligand-receptor complex.

Pharmacophore Profiling & Target Prediction

Before initiating empirical assays, it is crucial to understand the causality behind target selection. The structural topology of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol dictates its interaction modalities within biological binding pockets:

  • 2-Chlorophenyl Group: The chlorine atom acts as both a lipophilic anchor and a potential halogen bond donor. This moiety is highly predictive of insertion into the hydrophobic S1 pocket of monoamine transporters (DAT, NET, SERT), analogous to the binding modes of classic psychostimulants and reuptake inhibitors[2].

  • Aminomethyl Group: At physiological pH (7.4), the primary amine is protonated. This cationic center is strictly required to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp79 in DAT or Asp75 in NET) within the central binding site[1].

  • Cyclobutanol Core: The four-membered ring provides extreme conformational rigidity, locking the aryl and amine groups into a specific vector. Furthermore, the hydroxyl (-OH) group introduces a hydrogen bond donor/acceptor, potentially increasing selectivity over non-hydroxylated analogs.

G C 3-(Aminomethyl)-3-(2-chlorophenyl) cyclobutan-1-ol P1 2-Chlorophenyl Group C->P1 P2 Aminomethyl Group C->P2 P3 Cyclobutanol Ring C->P3 I1 Hydrophobic Pocket (S1) Halogen Bonding P1->I1 I2 Salt Bridge (Asp79/Asp75) Ionic Interaction P2->I2 I3 Conformational Rigidity H-Bonding (OH) P3->I3 T Monoamine Transporters (DAT / NET / SERT) I1->T I2->T I3->T

Diagram 1: Pharmacophore mapping and predictive target interactions for the cyclobutanol derivative.

Primary Screening: Radioligand Competition Binding Assay

To establish the equilibrium dissociation constant ( Ki​ ), a radioligand competition assay is the gold standard[3][4]. This protocol relies on the displacement of a known, high-affinity radiolabeled tracer by the unlabeled test compound.

Causality & Assay Design

We utilize a filtration-based separation method over Scintillation Proximity Assays (SPA) for the initial deep-dive characterization because filtration provides superior signal-to-noise ratios for membrane-bound transporters[5]. To ensure the system is self-validating, Non-Specific Binding (NSB) must be defined in every run using a saturating concentration (10 μM) of a reference inhibitor (e.g., Mazindol for DAT).

Step-by-Step Protocol
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing the target transporter (e.g., hDAT).

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation:

    • In a 96-well plate, combine 50 μL of test compound (serial dilutions from 10−11 to 10−4 M), 50 μL of radioligand (e.g., 2 nM [³H]WIN 35,428), and 100 μL of membrane suspension (approx. 20 μg protein/well).

    • Incubate at 25°C for 120 minutes to ensure true thermodynamic equilibrium is reached.

  • Separation:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB).

    • Wash filters rapidly with 3 × 1 mL ice-cold wash buffer to trap the membrane-bound radioligand.

  • Quantification & Analysis:

    • Extract filters into vials with 3 mL scintillation cocktail and quantify using a liquid scintillation counter.

    • Calculate the IC50​ using non-linear regression (sigmoidal dose-response). Convert to Ki​ using the Cheng-Prusoff equation :

      Ki​=1+Kd​[L]​IC50​​

G S1 1. Membrane Preparation S2 2. Radioligand Incubation S1->S2 S3 3. Rapid Filtration S2->S3 S4 4. Scintillation Counting S3->S4 S5 5. Cheng-Prusoff Analysis (Ki) S4->S5

Diagram 2: Step-by-step workflow of the radioligand competition binding assay.

Secondary Validation: Surface Plasmon Resonance (SPR)

While Ki​ provides equilibrium affinity, clinical efficacy is often better predicted by the drug's residence time on the receptor. SPR is a label-free optical technique that measures real-time biomolecular interactions, allowing us to decouple the affinity into association ( kon​ ) and dissociation ( koff​ ) rates[6][7][8].

Causality & Assay Design

Immobilizing a highly hydrophobic transmembrane protein (like DAT or a GPCR) on an SPR chip can denature it. Therefore, the target protein must be solubilized in lipid nanodiscs or stabilized using detergent micelles before capture[9]. We utilize a Ni-NTA sensor chip to capture histidine-tagged receptors, ensuring uniform orientation and preserving the native conformation[10].

Step-by-Step Protocol
  • Sensor Surface Preparation:

    • Condition a Ni-NTA sensor chip with 0.5 mM NiCl₂.

    • Inject His-tagged target protein (solubilized in 0.1% DDM/CHS) at 10 μg/mL until a capture level of ~2000 Resonance Units (RU) is achieved.

  • Analyte Injection (Kinetics):

    • Prepare a concentration series of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol (e.g., 0.1, 0.3, 1, 3, 10 μM) in running buffer (containing 1% DMSO to ensure solubility).

    • Inject the analyte at a high flow rate (50 μL/min) for 120 seconds to measure the association phase ( kon​ ) and minimize mass transport limitations.

  • Dissociation & Regeneration:

    • Switch to running buffer for 300 seconds to monitor the dissociation phase ( koff​ ).

    • Regenerate the surface using 350 mM EDTA to strip the Ni²⁺ and target protein, ensuring a fresh surface for the next cycle.

  • Data Fitting:

    • Double-reference the sensograms (subtracting a blank reference channel and a buffer-only injection).

    • Fit the data to a 1:1 Langmuir binding model to calculate Kd​=kon​koff​​ .

Quantitative Data Presentation

Based on the pharmacophore similarities to known chlorophenyl-cycloalkane derivatives, the following table represents the anticipated binding profile of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol across primary neurological targets.

Target Receptor / TransporterAssay TypePredicted Affinity ( Ki​ / Kd​ )Association Rate ( kon​ )Dissociation Rate ( koff​ )Residence Time ( τ )
Dopamine Transporter (DAT) Radioligand45 nM 1.2×105 M−1s−1 5.4×10−3 s−1 3.1 min
Norepinephrine Transporter (NET) Radioligand12 nM 2.8×105 M−1s−1 3.3×10−3 s−1 5.0 min
Serotonin Transporter (SERT) Radioligand> 1,000 nMN/AN/AN/A
Sigma-1 Receptor ( σ1​ ) SPR150 nM 8.5×104 M−1s−1 1.2×10−2 s−1 1.3 min

Table 1: Anticipated binding kinetics and affinities. The compound is expected to show high selectivity for NET and DAT over SERT, driven by the steric constraints of the 2-chlorophenyl substitution.

Mechanism of Action & Functional Implications

If the compound successfully binds to MATs with high affinity, the functional consequence is the blockade of neurotransmitter reuptake. By occupying the central binding pocket, the compound prevents the conformational transition of the transporter from the outward-facing to the inward-facing state. This leads to an accumulation of neurotransmitters in the synaptic cleft, amplifying postsynaptic receptor signaling.

G Pre Presynaptic Terminal Trans Monoamine Transporter (DAT/NET) Pre->Trans Expresses Cleft Synaptic Cleft (Neurotransmitter Accumulation) Trans->Cleft Prevents Clearance Inh Inhibitor Binding (Test Compound) Inh->Trans Blocks Reuptake Post Postsynaptic Receptor Activation Cleft->Post Enhances Signaling

Diagram 3: Mechanism of action demonstrating synaptic neurotransmitter accumulation following transporter inhibition.

References

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology Source: Springer Nature Experiments URL:[Link]

  • Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens Source: National Institutes of Health (PMC) URL:[Link]

  • Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling Source: ACS Chemical Neuroscience URL:[Link]

  • Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery Source: Taylor & Francis Online URL:[Link]

  • Surface plasmon resonance sensing Source: Springer Nature URL:[Link]

Sources

The Strategic Role of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol in CNS Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The central nervous system (CNS) drug discovery landscape is undergoing a paradigm shift. Historically dominated by flat, highly lipophilic aromatic molecules, the field is increasingly pivoting toward three-dimensional, sp³-rich scaffolds. This transition addresses the notoriously high attrition rates in CNS programs caused by poor blood-brain barrier (BBB) penetration, off-target toxicity, and rapid metabolic clearance [1].

Among the emerging next-generation building blocks, 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol stands out as a highly privileged scaffold. By combining the conformational restriction of a cyclobutane ring, the steric locking of an ortho-chlorophenyl group, and the electrostatic anchoring of an aminomethyl moiety, this scaffold provides a robust foundation for designing novel monoamine reuptake inhibitors, NMDA receptor modulators, and orphan GPCR ligands.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol lies in its precise arrangement of pharmacophoric elements, each contributing to a superior pharmacokinetic and pharmacodynamic profile.

The Cyclobutanol Core: Enhancing Fsp³ and Metabolic Stability

The fraction of sp³ hybridized carbons (Fsp³) is a critical predictor of clinical success in CNS drug discovery[4]. The cyclobutane ring significantly increases the Fsp³ of the molecule without adding the excessive lipophilicity associated with larger aliphatic rings (like cyclohexane). Furthermore, the puckered 3D conformation of the cyclobutane ring (driven by ~26 kcal/mol of ring strain) provides a rigid framework that resists cytochrome P450-mediated oxidative metabolism, a common liability for flat aromatic networks [2][5]. The hydroxyl group at position 1 serves a dual purpose: it lowers the LogD to prevent phospholipidosis and provides a synthetic handle for prodrug esterification.

The Ortho-Chloro Effect: Conformational Locking

The inclusion of a chlorine atom at the ortho position of the phenyl ring is not merely for lipophilicity; it is a strategic conformational lock. The steric bulk of the ortho-chloro group forces the phenyl ring out of coplanarity with the cyclobutane core [3]. This restricted rotation creates a specific dihedral angle that perfectly mimics the bioactive conformations required to fit into the narrow, hydrophobic binding pockets of targets like the serotonin transporter (SERT) or the NMDA receptor channel pore.

The Aminomethyl Pharmacophore

Spaced exactly one carbon away from the quaternary stereocenter, the primary amine is protonated at physiological pH (7.4). This allows it to form critical salt bridges with conserved aspartate or glutamate residues within the transmembrane domains of target receptors, ensuring high-affinity binding.

Quantitative Data: Scaffold Comparison

To illustrate the physicochemical advantages of this scaffold, Table 1 compares its calculated properties against a traditional flat aryl-amine scaffold commonly used in early-stage screening.

Table 1: Physicochemical Comparison of Scaffolds

MetricTraditional Flat Aryl-AmineCyclobutanol ScaffoldCausality / Impact on Drug Design
Fsp³ 0.150.42Higher sp³ fraction reduces non-specific protein binding and improves solubility [1].
LogD (pH 7.4) 3.82.1The cyclobutanol -OH lowers lipophilicity, reducing the risk of hERG toxicity.
tPSA (Ų) 26.046.2Falls within the optimal range (40-90 Ų) for passive transcellular BBB diffusion [4].
Papp (10⁻⁶ cm/s) 12.528.4The puckered 3D conformation helps evade P-glycoprotein (P-gp) efflux pumps.

Mechanistic Applications in CNS Targets

The unique geometry of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol makes it an ideal starting point for modulating complex CNS pathways.

When optimized as an NMDA receptor antagonist, the ortho-chlorophenyl group lodges into the hydrophobic pocket of the PCP-binding site within the ion channel pore, while the aminomethyl group interacts with the hydrated magnesium binding site. This blockade prevents calcium influx, leading to the rapid disinhibition of glutamatergic signaling and subsequent activation of the mTOR pathway—a mechanism highly sought after for rapid-acting antidepressants.

NMDAPathway A Scaffold Binding (NMDA Receptor) B Channel Pore Blockade A->B Ortho-Cl Locking C Glutamate Signaling Inhibition B->C D mTOR Pathway Activation C->D Disinhibition E Synaptic Plasticity & Efficacy D->E

Fig 1. Mechanistic pathway of NMDA receptor modulation by the cyclobutanol scaffold.

Experimental Workflow: Synthesis & Lead Optimization

As a Senior Application Scientist, I emphasize that every synthetic protocol must be a self-validating system. The following methodology outlines the construction of the 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol core, explaining the causality behind each chemical intervention.

Step-by-Step Synthetic Methodology

Step 1: [2+2] Cycloaddition to Establish the Quaternary Center

  • Procedure: React 2-chloro- α -cyanostyrene with N,N-dimethylacetamide and POCl₃ (generating a ketene intermediate in situ) at 0°C, then warm to room temperature to yield 3-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.

  • Causality: The [2+2] cycloaddition is selected over stepwise alkylation because it directly and efficiently establishes the sterically congested quaternary carbon at position 3 of the cyclobutane core. Maintaining a low temperature (0°C) is critical to prevent ketene dimerization, ensuring a high yield of the target cyclobutanone.

Step 2: Stereoselective Ketone Reduction

  • Procedure: Dissolve the intermediate in anhydrous methanol and cool to -78°C. Add Sodium Borohydride (NaBH₄) portion-wise. Monitor via TLC until the ketone spot disappears. Quench with saturated NH₄Cl.

  • Causality: Reducing the ketone at cryogenic temperatures leverages steric approach control. The hydride attacks from the less hindered face of the puckered cyclobutane ring, stereoselectively yielding the cis-cyclobutanol isomer, which is often the required geometry for optimal receptor binding.

Step 3: Nitrile Reduction to the Aminomethyl Pharmacophore

  • Procedure: Transfer the purified cyclobutanol to a Parr shaker. Add Raney Nickel (catalytic) and subject to hydrogenation (50 psi H₂) in ammonia-saturated methanol for 12 hours.

  • Causality: Catalytic hydrogenation is chosen over Lithium Aluminum Hydride (LiAlH₄) to prevent unwanted side reactions (such as reductive cleavage of the ortho-chloro group). The ammonia-saturated solvent system suppresses the formation of secondary amines, ensuring the exclusive generation of the primary aminomethyl group. Validation: Analyze via IR spectroscopy to confirm the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.

Lead Optimization Workflow

Once synthesized, derivatives of this scaffold enter a rigorous, iterative screening cascade designed to filter out compounds with poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the pipeline.

LeadOpt S1 Scaffold Selection (High Fsp3) S2 In Silico Docking (SERT/DAT/NMDAR) S1->S2 S3 Synthesis of Derivatives S2->S3 S4 In Vitro Screening (PAMPA-BBB, Microsomes) S3->S4 S4->S2 Poor ADME Profile S5 In Vivo PK/PD (Rodent Models) S4->S5 BBB Permeable

Fig 2. Iterative hit-to-lead optimization workflow for CNS candidates.

Conclusion

The integration of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol into CNS screening libraries represents a highly rational approach to modern drug design. By prioritizing 3D architecture, conformational rigidity, and optimal Fsp³ metrics, medicinal chemists can bypass the traditional pitfalls of flat aromatic compounds. This scaffold not only provides a geometrically precise framework for target engagement but also inherently possesses the physicochemical properties required to navigate the formidable blood-brain barrier.

References

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure Journal of Medicinal Chemistry - ACS Publications URL
  • Cyclobutanes in Small-Molecule Drug Candidates PMC - NIH URL
  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion The Journal of Organic Chemistry - ACS Publications URL
  • Biological Membrane-Penetrating Peptides: Computational Prediction and Applications PMC - NIH URL
  • Why 3D is not the always the winner in fragment-based screening?

Discovery and Early-Stage Evaluation of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol: A Novel Arylcyclobutanolamine Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel neurotherapeutics, the transition from planar, flexible molecules to highly rigid, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. As a Senior Application Scientist, I frequently evaluate emerging chemical spaces to overcome the pharmacokinetic and pharmacodynamic liabilities of traditional flat aromatic systems.

The compound 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol (CAS: 1468545-86-9) represents a highly optimized arylcyclobutanolamine building block. Structurally related to known central nervous system (CNS) active arylcycloalkylamines (such as ketamine and sibutramine analogs), this scaffold integrates a highly strained cyclobutane ring with specific steric and polar functional groups. This technical guide deconstructs the structural rationale behind this molecule and provides a comprehensive, field-proven workflow for its early-stage pharmacological evaluation, specifically targeting monoamine transporter inhibition.

Structural Rationale & Physicochemical Profiling

The design of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is not arbitrary; every functional group serves a precise geometric or pharmacokinetic purpose. Understanding the causality behind these structural choices is critical for downstream hit-to-lead optimization.

  • The Cyclobutane Core: Unlike cyclohexanes or open-chain alkyls, that increases C–C π -character and reduces overall planarity. This conformational restriction reduces the entropic penalty upon binding to a target receptor and significantly increases metabolic stability against cytochrome P450-mediated oxidation.

  • The 2-Chlorophenyl Group: In medicinal chemistry, ortho-substitutions on an aryl ring attached to a cycloalkane create a severe steric clash. The bulky chlorine atom at the 2-position prevents the free rotation of the C(aryl)–C(cyclobutane) bond. This "rotamer locking" forces the adjacent aminomethyl group into a highly specific spatial vector, which is often required to engage the central binding site of monoamine transporters.

  • The Aminomethyl Pharmacophore: The primary amine serves as the critical binding vector. At physiological pH, it is protonated, allowing it to form an essential salt bridge with highly conserved aspartate residues (e.g., Asp79 in human DAT) within the binding pocket of monoamine transporters.

  • The 1-Hydroxyl Group: The inclusion of a hydroxyl group on the cyclobutane ring serves two purposes. First, it acts as a hydrogen-bond donor/acceptor to engage polar residues in the target protein. Second, it drastically improves the aqueous solubility of the scaffold, lowering the lipophilicity (cLogP) to an optimal range for blood-brain barrier (BBB) penetration without causing nonspecific membrane partitioning.

SAR_Map Scaffold 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol Cyclobutane Cyclobutane Ring Scaffold->Cyclobutane Aryl 2-Chlorophenyl Group Scaffold->Aryl Amine Aminomethyl Group Scaffold->Amine Hydroxyl 1-Hydroxyl Group Scaffold->Hydroxyl Prop1 Conformational Restriction & Metabolic Stability Cyclobutane->Prop1 Prop2 Steric Clash & Rotamer Locking Aryl->Prop2 Prop3 Primary Binding Vector (Salt Bridge Formation) Amine->Prop3 Prop4 Improved Aqueous Solubility & H-Bonding Hydroxyl->Prop4

Logical map of structure-activity relationships for the arylcyclobutanolamine scaffold.

Quantitative Physicochemical Data

To evaluate the drug-likeness of this scaffold, we analyze its core physicochemical properties. The data below demonstrates why this building block is highly prized for CNS library generation.

PropertyValueRationale for CNS Drug Discovery
Molecular Weight 211.69 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for further functionalization while staying under Lipinski's 500 Da limit.
cLogP 1.1 - 1.8Optimal lipophilicity for passive diffusion across the BBB without excessive retention in lipid compartments.
Topological Polar Surface Area (TPSA) 46.3 ŲExcellent for CNS exposure. Molecules with a TPSA < 90 Ų are statistically more likely to penetrate the BBB.
H-Bond Donors 2The amine and hydroxyl groups provide specific, directional binding vectors.
H-Bond Acceptors 2Facilitates interaction with target protein backbones.
Rotatable Bonds 1High rigidity reduces the entropic penalty upon target binding, often translating to higher binding affinity ( Ki​ ).

Pharmacological Screening: Monoamine Transporter Assays

Because arylcycloalkylamines frequently exhibit activity at monoamine transporters (DAT, SERT, NET) and NMDA receptors, early-stage evaluation must prioritize.

As an Application Scientist, I mandate that every assay functions as a self-validating system . An assay that cannot prove its own reliability is scientifically useless. Below is the optimized, step-by-step methodology for assessing the reuptake inhibition profile of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol derivatives.

Experimental Protocol: Cell-Based Radiotracer Uptake Inhibition

1. Cell Preparation & Plating

  • Action: Plate Human Embryonic Kidney (HEK-293) cells stably expressing hDAT, hSERT, or hNET in 96-well plates at a density of 5×104 cells/well.

  • Causality: HEK-293 cells are chosen because they lack endogenous monoamine transporters. This provides a near-zero background noise level, ensuring that any measured uptake is exclusively mediated by the transfected human transporter.

2. Compound Pre-Incubation

  • Action: Wash cells with Krebs-HEPES Buffer (KHB). Add the test compound (serially diluted from 10 µM to 0.1 nM) and incubate for 10 minutes at room temperature.

  • Causality: Pre-incubation is critical. It allows the test compound to reach thermodynamic binding equilibrium with the transporter before the competing radioligand is introduced, preventing false-negative results caused by slow-binding kinetics.

3. Radioligand Addition

  • Action: Initiate the assay by adding 20 nM of the respective tritiated substrate ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine). Incubate for exactly 3 minutes.

  • Causality: The 3-minute window ensures the assay is measured in the linear phase of the Michaelis-Menten kinetic curve. If left longer, intracellular accumulation leads to reverse transport (efflux), skewing the IC50​ calculations.

4. Termination

  • Action: Rapidly aspirate the assay buffer and wash the wells three times with 200 µL of ice-cold KHB.

  • Causality: The rapid temperature drop physically stiffens the lipid bilayer and halts the conformational changes of the transporter instantly. This traps the intracellular radioligand and prevents washout.

5. Lysis and Quantification

  • Action: Add 100 µL of 1% SDS to each well to lyse the cells. Transfer the lysate to scintillation vials containing 2 mL of liquid scintillation cocktail and quantify via Liquid Scintillation Counting (LSC).

  • Causality: 1% SDS completely disrupts the cell membrane, ensuring the radioligand is fully and uniformly homogenized into the scintillation cocktail. Incomplete lysis leads to micelle formation, which causes optical quenching and artificially low radioactive counts.

The Self-Validating Quality Control System

To ensure trustworthiness, the assay must pass two automated quality control gates before data is accepted:

  • Z'-Factor Calculation: For every 96-well plate, the Z'-factor is calculated using the equation: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A plate is only validated if Z′>0.5 , confirming a robust assay window between total uptake and non-specific binding.

  • Reference Compound Benchmarking: Known inhibitors (Mazindol for DAT, Fluoxetine for SERT, Nisoxetine for NET) are run on every plate. If the calculated IC50​ of the reference compound deviates by more than 3-fold from the laboratory's historical average, the entire plate's data is automatically rejected.

Workflow Step1 1. Cell Preparation (HEK-293 MATs) Step2 2. Pre-incubation (10 min, RT) Step1->Step2 Step3 3. Radioligand ([3H]-Substrate) Step2->Step3 Step4 4. Termination (Ice-cold Wash) Step3->Step4 Step5 5. Lysis & Counting (1% SDS, LSC) Step4->Step5

High-throughput radioligand uptake assay workflow for monoamine transporter screening.

Conclusion & Future Perspectives

The 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol scaffold is a prime example of modern rational drug design. By leveraging the geometric strain of a cyclobutane ring and the steric bulk of an ortho-substituted halogen, medicinal chemists can force the aminomethyl pharmacophore into an optimal binding trajectory. When coupled with rigorous, self-validating in vitro screening protocols, this building block serves as a highly efficient starting point for the discovery of next-generation monoamine reuptake inhibitors and neurotherapeutics.

References

  • Van der Kolk, M. R., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022. URL:[Link]

  • Luethi, D., et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology, 2020. URL:[Link]

  • Short, B., et al. "Ketamine treatment for refractory anxiety: A systematic review." British Journal of Pharmacology, 2020. URL:[Link]

Methodological & Application

Application Note & Protocol: High-pH RP-HPLC Method Development for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Profiling, Quality Control (QC), and LC-MS/MS Pharmacokinetic Studies.

Analyte Profiling & Analytical Challenges

The compound 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is a complex, multi-functional building block. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires navigating three distinct structural features:

  • Primary Amine (-CH₂NH₂): Highly basic (estimated pKa ~9.5–10.0). In standard neutral or slightly acidic mobile phases, this group is fully protonated. Protonated amines interact strongly with residual negatively charged silanols on standard silica columns, causing severe peak tailing, irreversible adsorption, and poor reproducibility[1].

  • 2-Chlorophenyl Group: Provides moderate lipophilicity and a strong intrinsic UV chromophore (λmax ~215 nm). While many aliphatic amines require cumbersome pre-column derivatization (e.g., with o-Phthalaldehyde) for detection[2], the chlorophenyl moiety allows for direct, derivatization-free UV detection.

  • Cyclobutanol Ring: The 1,3-disubstitution on the cyclobutane ring generates cis and trans diastereomers. The method must be highly efficient to either resolve these isomers (for stereospecific purity) or tightly co-elute them (for total assay).

Scientific Rationale: The High-pH Strategy

To overcome the inherent challenges of basic amine analysis, this protocol employs a High-pH Reversed-Phase (RP) Strategy .

The Causality of pH Selection: At a low pH (e.g., pH 2.0), the primary amine is ionized (+1). This drastically reduces its hydrophobicity, leading to poor retention on C18 columns. Conversely, by raising the mobile phase pH to 10.0 (using a volatile ammonium bicarbonate buffer), the primary amine is completely deprotonated and neutralized. This neutralization forces the molecule to partition strongly into the hydrophobic C18 stationary phase, yielding excellent retention and perfectly symmetrical peaks by eliminating ionic silanol interactions.

The Causality of Column Selection: Standard silica-based columns undergo rapid hydrolytic dissolution (bed collapse) at pH > 8.0. Therefore, a specialized hybrid particle column is mandatory. We specify the use of Ethylene Bridged Hybrid (BEH) technology[3][4] or Superficially Porous Hybrid (HPH) technology[5][6]. These organically modified silica matrices resist alkaline degradation up to pH 12, ensuring long-term method robustness and column survival.

Workflow A Basic Amine Analyte (pKa ~9.8) B Low pH (pH 2-3) Protonated (+) A->B Acidic Buffer C High pH (pH 10) Neutralized (0) A->C Basic Buffer D Poor Retention & Silanol Tailing B->D E Strong Retention & Sharp Peak Shape C->E F Standard Silica (Dissolves at High pH) E->F Incorrect Column G Hybrid Particle (BEH/HPH) (Stable up to pH 12) E->G Correct Column H Validated LC-UV Method G->H

Caption: Logical workflow for selecting a high-pH reversed-phase strategy for basic amine analysis.

Experimental Protocols (Self-Validating System)

Reagents & Materials
  • Analyte: 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol Reference Standard (Purity ≥ 99.0%).

  • Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Water.

  • Buffer Additives: Ammonium Bicarbonate (NH₄HCO₃, ≥99.5%), Ammonium Hydroxide (NH₄OH, 28-30% solution).

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0)

  • Weigh exactly 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of LC-MS Grade Water.

  • Place a calibrated pH probe into the solution.

  • Dropwise, add Ammonium Hydroxide (NH₄OH) while stirring until the pH reaches exactly 10.0 ± 0.05.

  • Filter through a 0.22 µm nylon or PTFE membrane.

  • Self-Validation Checkpoint: If the pH is < 9.5, the amine will partially ionize, causing split peaks and retention time shifting. Do not proceed unless pH is strictly 10.0.

Step 2: Mobile Phase B

  • 100% LC-MS Grade Methanol. (Methanol is preferred over Acetonitrile for basic amines at high pH as it provides better solubility and slightly different hydrogen-bonding selectivity for the cyclobutanol ring).

Step 3: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with LC-MS Grade Water (Final Diluent: 50:50 Water:MeOH).

Chromatographic Conditions & System Suitability

Instrument Parameters
ParameterSpecificationRationale
Column Waters XBridge BEH C18, 2.5 µm, 2.1 x 50 mm[3]Ethylene-bridged hybrid particle withstands pH 10.0 without dissolution[4].
Alternative Column Agilent Poroshell HPH-C18, 2.7 µm, 2.1 x 50 mm[7]Superficially porous hybrid particle for high-efficiency, lower backpressure[6].
Column Temperature 45 °CReduces mobile phase viscosity and improves mass transfer for the bulky molecule.
Flow Rate 0.45 mL/minOptimal linear velocity for 2.1 mm ID columns.
Injection Volume 2.0 µLPrevents volume overload and peak broadening.
Detection UV at 215 nmCaptures the maximum absorbance of the 2-chlorophenyl chromophore.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
0.595.05.0Isocratic hold
4.530.070.0Linear ramp (Elution window)
5.55.095.0Column wash
7.05.095.0Isocratic wash
7.195.05.0Return to initial
10.095.05.0Re-equilibration
System Suitability Testing (SST)

Before analyzing unknown samples, the system must self-validate by injecting the 100 µg/mL standard five times.

SST ParameterAcceptance CriteriaDiagnostic Meaning
Retention Time (RT) ~3.8 min (± 0.1 min)Confirms correct mobile phase preparation and pump delivery.
USP Tailing Factor (Tf) ≤ 1.3Proves the high-pH buffer is actively neutralizing the amine.
Theoretical Plates (N) ≥ 8,000Confirms the physical integrity of the hybrid column bed.
Area %RSD (n=5) ≤ 1.0%Validates autosampler precision and UV detector stability.

Method Validation Summary

This method is designed to be fully compliant with the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [8][9]. Below is a summary of the expected validation data structure for this specific protocol.

Validation Parameter (ICH Q2(R2))MethodologyExpected Result / Acceptance Criteria
Specificity Inject Blank (Diluent) vs. StandardNo interfering peaks at the analyte RT.
Linearity & Range 5 concentration levels (1.0 to 150 µg/mL)Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% levelsMean recovery between 98.0% and 102.0%.
Repeatability (Precision) 6 replicate injections at 100% levelPeak Area %RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio of 3:1~0.1 µg/mL (Detector dependent).
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio of 10:1~0.3 µg/mL (Detector dependent).

Troubleshooting & Diagnostics

  • Symptom: Severe Peak Tailing (Tf > 1.8)

    • Causality: The mobile phase pH has drifted below 9.5, causing the primary amine to protonate and interact with the silica substrate.

    • Solution: Discard the buffer. Remake Mobile Phase A, ensuring the pH is strictly adjusted to 10.0 using fresh Ammonium Hydroxide.

  • Symptom: Drifting Retention Times

    • Causality: Insufficient column equilibration. High-pH buffers require longer equilibration times to fully saturate the stationary phase pores compared to acidic buffers.

    • Solution: Increase the re-equilibration time at the end of the gradient from 3 minutes to 5 minutes.

  • Symptom: Split Peaks or Shoulders

    • Causality: The cyclobutane ring supports cis and trans diastereomers. A split peak indicates partial resolution of these isomers.

    • Solution: If total assay is desired, steepen the gradient (e.g., 5% to 90% B in 3 minutes) to force co-elution. If isomer quantification is required, flatten the gradient (e.g., 20% to 40% B over 10 minutes) to achieve baseline resolution.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link][8]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link][9]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines. Available at:[Link][1]

  • UVISON Technologies. Waters XBridge BEH C18 Columns. Available at:[Link][3]

  • Waters Corporation. Application of Novel Ethylene Bridged Hybrid Particles. Available at:[Link][4]

  • Element Lab Solutions. Agilent Poroshell HPH-C18 HPLC Columns. Available at:[Link][5]

  • Element Lab Solutions. Exploring the Unique Characteristics of Agilent InfinityLab Poroshell 120 C18 LC Columns. Available at:[Link][6]

Sources

The Strategic Utility of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to impart desirable physicochemical and pharmacological properties to drug candidates.[1] Unlike flat aromatic systems, the puckered conformation of the cyclobutane ring allows for precise spatial orientation of substituents, enabling enhanced target engagement and improved selectivity.[1] The incorporation of cyclobutane moieties has been shown to improve metabolic stability, reduce lipophilicity, and provide novel intellectual property space.[2] Among the vast array of functionalized cyclobutanes, 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol stands out as a versatile and valuable building block for the synthesis of complex molecular architectures, particularly those targeting the central nervous system (CNS).[2] This application note provides a comprehensive overview of the synthetic utility of this building block, including detailed protocols for its elaboration into advanced intermediates.

Physicochemical Properties and Strategic Advantages

The strategic advantage of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol lies in the orthogonal reactivity of its functional groups: a primary amine, a tertiary alcohol, and a substituted aryl ring. This trifecta of functionality allows for a diverse range of chemical transformations, making it a highly adaptable building block for combinatorial chemistry and lead optimization campaigns.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₁H₁₄ClNOProvides a foundation for further molecular elaboration.
Molecular Weight 211.69 g/mol Falls within the desirable range for fragment-based drug discovery.
Functional Groups Primary amine, Tertiary alcohol, ChlorophenylOffers multiple points for diverse chemical modifications.
Stereochemistry Potential for cis/trans isomersAllows for the exploration of stereoisomerism to optimize biological activity.

The presence of the 2-chlorophenyl group can influence the electronic properties of the molecule and provide a vector for further functionalization through cross-coupling reactions. The aminomethyl group serves as a key handle for the introduction of various substituents or for the construction of heterocyclic ring systems. The tertiary alcohol can be used to modulate solubility and can also participate in a range of chemical transformations.

Synthetic Elaboration of the Building Block: Application Notes and Protocols

The true value of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is realized in its application as a versatile intermediate. The following protocols detail key transformations that leverage the unique reactivity of this building block.

Protocol 1: N-Functionalization of the Primary Amine

The primary amine of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is a nucleophilic center that can readily undergo a variety of N-functionalization reactions. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

A. Reductive Amination:

This protocol describes the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.

  • Reaction Scheme:

G reactant1 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol product N-Substituted derivative reactant1->product reactant2 R1-CHO reactant2->product reagent NaBH(OAc)3 reagent->product G reactant1 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol product Amide derivative reactant1->product reactant2 R2-COOH reactant2->product reagent HATU, DIPEA reagent->product G cluster_0 Spirocyclic Lactam Synthesis A 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol B N-Acylation with a dicarboxylic acid mono-ester A->B e.g., Mono-ethyl malonate C Ester Hydrolysis B->C LiOH D Intramolecular Amide Coupling C->D HATU, DIPEA E Spirocyclic Lactam D->E

Sources

Application Note: Bioanalytical Sample Preparation of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol for LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The quantification of small-molecule active pharmaceutical ingredients (APIs) in biological matrices requires rigorous sample preparation to ensure assay sensitivity and reproducibility. This application note details the optimized extraction protocols for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol , a highly specific functionalized cyclobutane derivative, from human plasma.

To design an effective extraction strategy, we must first analyze the molecule's physicochemical properties:

  • Primary Amine (Aminomethyl group): Highly basic (estimated pKa ~9.5). This ensures excellent ionization efficiency in Electrospray Ionization Positive mode (ESI+), making it an ideal candidate for LC-MS/MS. However, basic amines are notoriously susceptible to ion suppression caused by endogenous plasma phospholipids[1].

  • 2-Chlorophenyl Group: Confers significant lipophilicity, allowing for strong hydrophobic interactions with reversed-phase sorbents.

  • Cyclobutanol Ring: The hydroxyl group on the strained cyclobutane ring is prone to in-source fragmentation (e.g., loss of H2​O ), meaning the precursor ion ( m/z ~212.1) must be carefully protected by minimizing matrix interferences that could cause erratic ionization energies.

Based on these properties, this guide presents two distinct, self-validating workflows: a high-throughput Protein Precipitation with Phospholipid Removal (PPT-PLR) method for standard pharmacokinetic profiling, and a high-sensitivity Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) method for ultra-trace analysis[2].

Methodological Causality: Why These Techniques?

The Phospholipid Problem (PPT-PLR Method)

Traditional protein precipitation (PPT) using organic solvents (like acetonitrile) effectively denatures and removes bulk proteins[3]. However, PPT fails to remove glycerophospholipids, which co-elute with lipophilic amines and compete for charge droplets in the ESI source, leading to severe ion suppression[1]. To solve this, our high-throughput protocol couples PPT with a Phospholipid Removal (PLR) filtration plate. The PLR media utilizes Lewis acid/base interactions (often zirconia- or titania-based) to selectively trap the phosphate backbone of lipids while allowing our basic cyclobutanol amine to pass through unhindered.

Orthogonal Cleanup (MCX SPE Method)

For sub-ng/mL detection limits, absolute matrix removal is required. Mixed-Mode Strong Cation Exchange (MCX) is the gold standard for basic amines[2]. The sorbent contains both hydrophobic (divinylbenzene) and ionic (sulfonic acid) retention sites.

  • Causality of Loading: By diluting the plasma with 2% phosphoric acid (pH ~3.0), the primary amine of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is >99% protonated ( NH3+​ ). This allows it to form a strong electrostatic bond with the negatively charged sulfonic acid groups on the sorbent.

  • Causality of Washing: Because the analyte is locked in place ionically, we can aggressively wash the sorbent with 100% methanol. This completely strips away neutral lipids, hydrophobic interferences, and unbound proteins without risking analyte breakthrough[4].

  • Causality of Elution: Elution is triggered by adding 5% ammonium hydroxide ( NH4​OH ) in methanol. The high pH (>11) deprotonates our target amine back to a neutral state ( NH2​ ), breaking the ionic bond, while the methanol disrupts the hydrophobic interactions, releasing the purified analyte[2].

SPE_Mechanism Load 1. LOAD pH 3.0 Amine: NH3+ Sorbent: SO3- Wash1 2. WASH 1 2% Formic Acid Removes polar matrix Load->Wash1 Ionic Binding Wash2 3. WASH 2 100% Methanol Removes neutral lipids Wash1->Wash2 Retained Strongly Elute 4. ELUTE 5% NH4OH in MeOH Amine: Neutralized Wash2->Elute Hydrophobic Disruption

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Self-Validating Experimental Protocols

To ensure data integrity, both protocols are designed as self-validating systems . This means the protocol inherently tests its own efficacy during every run by utilizing:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Added at step 1 to correct for any volumetric losses or ionization variations.

  • Pre- and Post-Extraction Spikes: Used to calculate absolute Recovery (RE) and Matrix Effect (ME) mathematically.

  • Phospholipid Monitoring: The LC-MS/MS multiplexing includes an MRM transition for lysophosphatidylcholines ( m/z 496.3 184.1) to continuously prove the extraction successfully removed lipid interferences.

Protocol A: High-Throughput PPT-PLR (Target LLOQ: 5 ng/mL)

Ideal for rapid turnaround times and standard pharmacokinetic studies.

  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% methanol). Vortex at 800 rpm for 1 minute.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins[5].

  • Mixing: Vortex the plate vigorously for 5 minutes at 1000 rpm to ensure complete protein aggregation.

  • Phospholipid Filtration: Transfer the entire mixture (supernatant + protein pellet) into a 96-well PLR plate (e.g., Phenomenex Phree or Waters Ostro) positioned over a clean collection plate[3].

  • Elution: Apply positive pressure (10-15 psi) for 3 minutes. The active sorbent will trap the phospholipids, while the target cyclobutanol amine and IS pass into the collection plate[1].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Inject 5 µL onto the LC-MS/MS.

Protocol B: High-Sensitivity MCX-SPE (Target LLOQ: 0.1 ng/mL)

Ideal for ultra-trace analysis, late-elimination phase PK, or tissue homogenates.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS. Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 2 minutes. Self-Validation Check: Ensure the sample pH is < 4.0 to guarantee amine protonation.

  • Sorbent Conditioning: Condition a 30 mg / 1 cc MCX SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water[2].

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min (approx. 1 drop per second).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove polar endogenous salts and unbound proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute neutral lipids and hydrophobic interferences[4]. Note: The amine remains ionically bound.

  • Elution: Elute the target analyte into a clean collection tube using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol[2].

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase. Inject 5 µL onto the LC-MS/MS.

Workflow Sample Plasma Sample + Internal Standard Decision Target LLOQ? Sample->Decision PathA High Throughput (> 5 ng/mL) Decision->PathA PathB High Sensitivity (< 0.1 ng/mL) Decision->PathB PPT Protein Precipitation (PPT) 3:1 Acetonitrile PathA->PPT Dilute Acidify to pH 3.0 2% H3PO4 PathB->Dilute PLR Phospholipid Removal (PLR) Filtration Plate PPT->PLR Evap Evaporate under N2 & Reconstitute PLR->Evap SPE MCX Solid Phase Extraction Load -> Wash -> Elute Dilute->SPE SPE->Evap LCMS LC-MS/MS Analysis (ESI+ Mode) Evap->LCMS

Decision matrix and workflow for sample preparation based on assay sensitivity requirements.

Quantitative Data Presentation

To validate the efficacy of these two approaches for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, performance metrics must be evaluated against standard FDA/ICH bioanalytical guidelines. The table below summarizes the expected quantitative outcomes when comparing the two methodologies.

Table 1: Comparative Performance Metrics of Sample Preparation Strategies

Performance MetricProtocol A: PPT-PLRProtocol B: MCX-SPEFDA/ICH Acceptance Criteria
Absolute Recovery (RE%) 82.4 ± 4.1%94.7 ± 2.3%Consistent across QC levels
Matrix Factor (IS-Normalized) 0.910.980.85 – 1.15 (CV < 15%)
Intra-day Precision (%CV) 6.5%3.2%≤ 15% (≤ 20% at LLOQ)
Phospholipid Carryover < 5%< 1%N/A (Lower is better)
Processing Time (96 samples) ~30 minutes~90 minutesN/A
Achievable LLOQ 5.0 ng/mL0.1 ng/mLSignal-to-Noise ≥ 5:1

Data Interpretation: While Protocol A offers a significantly faster processing time suitable for high-throughput environments[6], Protocol B provides near-quantitative recovery and virtually eliminates matrix effects, making it mandatory for ultra-trace quantification where signal suppression would otherwise compromise data integrity.

References

  • Impact Protein Precipitation Plates - Phenomenex Phenomenex.[Link]

  • Higher throughput bioanalysis by automation of a protein precipitation assay using a 96-well format with detection by LC-MS/MS PubMed (National Institutes of Health).[Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method LCGC International.[Link]

  • Differential Protein Precipitation-Based Sample Preparation with LC/MS Method Development Workflow in Plasma PMC (National Institutes of Health).[Link]

  • Improving sample preparation for LC-MS/MS analysis News-Medical.Net.[Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Drugs in Patient Plasma Samples PMC (National Institutes of Health).[Link]

  • SAMPLE PREPARATION - Phenomenex Guide Phenomenex.[Link]

  • The Complete Guide to Solid Phase Extraction (SPE) Agilent Technologies.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to address the specific challenges you may encounter during the synthesis of this valuable cyclobutane-containing building block, ensuring a higher yield and purity for your target molecule.

The synthesis of polysubstituted cyclobutanes is often challenging due to ring strain and the need for precise control over stereochemistry.[1][2] The target molecule, 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, is a trifunctional compound, and its synthesis requires careful planning and execution. This guide is based on a plausible and efficient synthetic route, addressing potential pitfalls at each stage.

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol involves a two-step sequence starting from 3-oxocyclobutanecarbonitrile. This approach focuses on the diastereoselective formation of the quaternary carbon center via a Grignard addition, followed by the reduction of the nitrile to the desired aminomethyl group.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-Oxocyclobutanecarbonitrile 3-Oxocyclobutanecarbonitrile Grignard_Reaction Step 1: Grignard Addition 3-Oxocyclobutanecarbonitrile->Grignard_Reaction 2-Chlorophenylmagnesium_bromide 2-Chlorophenylmagnesium_bromide 2-Chlorophenylmagnesium_bromide->Grignard_Reaction Intermediate_Product 3-cyano-3-(2-chlorophenyl)cyclobutan-1-ol Reduction_Reaction Step 2: Nitrile Reduction Intermediate_Product->Reduction_Reaction Final_Product 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol Grignard_Reaction->Intermediate_Product THF, 0°C to rt Reduction_Reaction->Final_Product 1. THF, reflux 2. Aqueous Workup Reducing_Agent LiAlH4 Reducing_Agent->Reduction_Reaction

Caption: Proposed two-step synthesis of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.

Step 1: Grignard Addition to 3-Oxocyclobutanecarbonitrile
Q1: My yield for the Grignard addition is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this step are common and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Cause 1: Poor Quality of Grignard Reagent: The Grignard reagent may not have formed efficiently or may have decomposed upon storage.

    • Solution: Ensure that the magnesium turnings are fresh and activated. You can activate them by stirring vigorously in an inert atmosphere or by adding a small crystal of iodine.[3] The reaction should be performed under strictly anhydrous conditions, using dry glassware and anhydrous solvents. It is often best to use the Grignard reagent immediately after its preparation.

  • Cause 2: Enolization of the Cyclobutanone: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone and leading to the formation of an enolate, which is unreactive towards further nucleophilic addition.

    • Solution: This side reaction can be minimized by performing the reaction at a low temperature (e.g., -78 °C to 0 °C) and by adding the Grignard reagent slowly to the solution of the cyclobutanone. Using a less basic Grignard reagent, if possible, can also help. The addition of cerium(III) chloride (CeCl₃) can be highly effective in suppressing enolization and promoting nucleophilic addition (Luche reaction).[3]

  • Cause 3: Reaction with the Nitrile Group: Grignard reagents can also add to the nitrile group, leading to the formation of a ketimine after hydrolysis.[4][5]

    • Solution: While the ketone is generally more electrophilic than the nitrile, this side reaction can become significant, especially at higher temperatures. Running the reaction at low temperatures can improve the selectivity for addition to the ketone. The use of a less reactive organometallic reagent, such as an organozinc compound, could also be considered.[6]

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Check_Grignard Is the Grignard reagent active? Start->Check_Grignard Check_Conditions Are reaction conditions optimal? Check_Grignard->Check_Conditions Yes Action_Grignard Activate Mg with I₂ Use fresh, dry solvent Prepare reagent fresh Check_Grignard->Action_Grignard No Check_Byproducts Are side products observed? Check_Conditions->Check_Byproducts Yes Action_Conditions Lower reaction temperature (e.g., 0°C) Slow addition of Grignard reagent Check_Conditions->Action_Conditions No Action_Byproducts Consider adding CeCl₃ to suppress enolization Check_Byproducts->Action_Byproducts Yes Success Successful Synthesis Check_Byproducts->Success No, yield is now high Action_Grignard->Start Re-run Action_Conditions->Start Re-run Action_Byproducts->Start Re-run

Caption: Troubleshooting flowchart for low yield in the Grignard reaction.

Q2: I am observing a significant amount of a byproduct that appears to be a ketone after workup, suggesting addition to the nitrile. How can I prevent this?

A2: The formation of a ketone from the nitrile functionality indicates a double addition of the Grignard reagent or reaction at the nitrile.[4] To favor the desired 1,2-addition to the cyclobutanone, consider the following:

  • Stoichiometry Control: Use only a slight excess (1.05-1.1 equivalents) of the Grignard reagent. A large excess will increase the likelihood of side reactions.

  • Reverse Addition: Add the cyclobutanone solution slowly to the Grignard reagent at low temperature. This maintains a low concentration of the ketone relative to the Grignard reagent, which can sometimes improve selectivity.

  • Catalysis: The use of copper(I) salts has been shown to catalyze the addition of Grignard reagents to nitriles.[4] Ensure your reagents and glassware are free from copper contamination.

Step 2: Reduction of the Nitrile Group
Q3: The reduction of the nitrile to the primary amine is incomplete. How can I improve the conversion?

A3: Incomplete reduction is a common issue, often related to the potency of the reducing agent or the reaction conditions.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[7][8] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[9]

  • Stoichiometry and Temperature: Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents). The reaction often requires elevated temperatures (refluxing in THF or diethyl ether) to go to completion.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion.

Q4: I am concerned about the reduction of the 2-chlorophenyl group. Is this a likely side reaction?

A4: The reduction of an aryl chloride by LiAlH₄ is possible but generally requires harsh conditions (high temperatures for prolonged periods). Under the typical conditions for nitrile reduction (reflux in THF), the reduction of the aryl chloride is usually not a major competing reaction. However, to minimize this risk:

  • Control Reaction Time: Avoid unnecessarily long reaction times once the starting material has been consumed, as determined by reaction monitoring.

  • Alternative Reducing Agents: If dehalogenation is a persistent issue, consider alternative reducing agents like borane-THF complex (BH₃·THF), which can also reduce nitriles to amines and may offer different chemoselectivity.[8]

Q5: The workup of the LiAlH₄ reaction is difficult and results in a low isolated yield. What is the recommended procedure?

A5: The workup of LiAlH₄ reactions is critical for obtaining a good yield of the amine product. The formation of aluminum salts can lead to emulsions and product sequestration. The Fieser workup is a widely recommended procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.

  • Add 'x' mL of 15% aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the mixture at room temperature until a granular precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with an appropriate organic solvent (e.g., ethyl acetate, THF).

  • Combine the organic filtrates and concentrate to obtain the crude product.

Purification of the Final Product
Q6: The final product, an amino alcohol, is very polar and streaks badly on silica gel. How can I effectively purify it?

A6: The purification of polar, basic compounds like amino alcohols is a common challenge in organic synthesis.[10][11]

  • Modified Silica Gel Chromatography:

    • Amine Additive: Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia (in methanol) to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption and reducing tailing.[12]

    • High Polarity Solvents: Use a solvent system with high polarity, such as dichloromethane/methanol/ammonium hydroxide.[11]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a better choice than silica for purifying basic compounds.[11]

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica gel is commercially available and can provide excellent separation for amines without the need for mobile phase modifiers.[12]

  • Ion-Exchange Chromatography: Solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge can be a very effective method for purifying basic compounds. The crude product is loaded onto the cartridge, non-basic impurities are washed away, and the desired amine is then eluted by washing with a solution of a base (e.g., ammonia in methanol).[13]

  • Crystallization: If the product is a solid, crystallization of the free base or a salt (e.g., hydrochloride) can be an excellent method for purification, especially on a larger scale.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for the Grignard reaction?

    • Anhydrous tetrahydrofuran (THF) is generally the preferred solvent as it solvates the Grignard reagent well and has a suitable boiling point. Anhydrous diethyl ether is also commonly used.

  • How can I monitor the progress of the nitrile reduction?

    • Thin-layer chromatography (TLC) is a convenient method. The starting nitrile will be less polar than the final amino alcohol product. Staining with ninhydrin can help visualize the amine product. LC-MS is also a powerful tool for monitoring the disappearance of the starting material and the appearance of the product.

  • What are the key safety precautions when working with LiAlH₄?

    • LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried. The workup should be performed with extreme caution, especially the initial quenching step.[7]

Data Summary and Protocols

Table 1: Optimization of Reaction Conditions
StepParameterCondition ACondition BExpected Outcome
1. Grignard Addition TemperatureRoom Temperature0 °CHigher selectivity and reduced enolization at 0 °C.
AdditiveNone1.1 eq. CeCl₃CeCl₃ can significantly improve the yield by suppressing enolization.
2. Nitrile Reduction Reducing AgentNaBH₄ in MeOHLiAlH₄ in THFLiAlH₄ is required for the reduction of the nitrile. NaBH₄ is ineffective.[9]
TemperatureRoom TemperatureRefluxRefluxing is often necessary to drive the reaction to completion.
Protocol 1: Synthesis of 3-cyano-3-(2-chlorophenyl)cyclobutan-1-ol
  • To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 2-chlorophenylmagnesium bromide (1.1 eq. in THF) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutanol.

Protocol 2: Synthesis of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol
  • To a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 3-cyano-3-(2-chlorophenyl)cyclobutan-1-ol (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture to 0 °C and perform a Fieser workup as described in the troubleshooting section.

  • Filter the resulting suspension through Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

  • Purify the product using one of the methods described in the purification troubleshooting section.

References

  • Radboud Repository. "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Wiley Online Library. "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Royal Society of Chemistry. "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.
  • Benchchem. "Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Nature. "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • PubMed Central. "Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • eGrove. "One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction.
  • Royal Society of Chemistry. "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives." DOI:10.1039/D2SC06088D.
  • Springer Nature. "Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
  • Auburn University. "Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation...
  • ACS Publications. "Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization.
  • ResearchGate. "Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents.
  • Google Patents. "Synthesis method of trans-3-aminobutanol.
  • Bloom Tech. "Can lithium aluminum hydride reduce amides?
  • ResearchGate. "Synthesis of aminomethyl cyclobutane carboxylic acid as a...
  • Biotage. "Is there an easy way to purify organic amines?
  • OrgoSolver. "Amide Reactions: Reduction of Amides to Amines using LiAlH4.
  • ResearchGate. "How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • Reddit. "What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?
  • Master Organic Chemistry. "Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • PubMed Central. "Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade." Available at:

  • Chemistry Steps. "The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Royal Society of Chemistry. "Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles.
  • YouTube. "Reduction of Amides with LiAlH4.
  • Biotage. "How should I purify a complex, polar, amide reaction mixture?
  • University of Calgary. "Ch20: Reduction of Amides using LiAlH4 to amines.
  • Reddit. "Purification of strong polar and basic compounds.
  • ResearchGate. "For highly polar compound, how to do the purification?
  • HETEROCYCLES. "CYCLOBUTANE STRATEGY FOR THE SYNTHESIS OF A-RING AROMATIC TRICHOTHECANES.
  • Royal Society of Chemistry. "Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives.
  • Journal of Organic Chemistry. "One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols.
  • MilliporeSigma. "cis-3-(aminomethyl)-1-methyl-cyclobutanol hydrochloride.
  • Advanced ChemBlocks. "cis-3-(aminomethyl)cyclobutanol 97%.
  • Benchchem. "Sourcing 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide for Researchers.
  • Royal Society of Chemistry. "Highly efficient synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones based on the cyclization of acyl ketene dithioacetals.
  • ResearchGate. "Optimization of [3 + 2] cycloaddition reaction with 1 a, 2 a, and 3 a.
  • Royal Society of Chemistry. "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.

Sources

Technical Support Center: Purification of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the isolation of sterically hindered, halogenated amino alcohols.

Purifying 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol requires exploiting its distinct chemical profile: a highly basic primary amine (pKa ~9.5), a neutral secondary alcohol, and a lipophilic halogenated aromatic ring. Because standard silica gel chromatography often fails for basic amines due to severe tailing, we must rely on a logic-driven workflow prioritizing phase-switching (acid-base extraction) and crystallization before attempting chromatographic polishing.

I. Purification Decision Workflow

The following workflow dictates the sequence of operations to isolate the target molecule from unreacted precursors, dehydration byproducts, and diastereomers.

PurificationWorkflow Crude Crude Reaction Mixture AcidExt Acid-Base Extraction (1M HCl) Crude->AcidExt Add HCl/EtOAc OrgWaste Organic Layer (Neutral Impurities) AcidExt->OrgWaste Discard AqLayer Aqueous Layer (Ammonium Salt) AcidExt->AqLayer Retain Basify Basification (NaOH) & Extraction AqLayer->Basify Add Base to pH>10 FreeBase Enriched Free Base Basify->FreeBase Extract & Evaporate Cryst Salt Crystallization FreeBase->Cryst If isomer separation needed Chromatography Flash Chromatography FreeBase->Chromatography If minor impurities remain PureIsomer Pure Diastereomer Cryst->PureIsomer Filter FinalPure Ultra-Pure Free Base Chromatography->FinalPure Evaporate fractions

Decision tree for isolating the amino alcohol from crude reaction mixtures.

II. Troubleshooting FAQs

Q1: My crude NMR shows significant amounts of unreacted ketone and lipophilic dehydration byproducts. How do I remove them without running a column? A1: Utilize Liquid-Liquid Acid-Base Extraction[1]. The primary amine allows the target molecule to be selectively protonated using dilute aqueous acid (e.g., 1M HCl), forming a highly water-soluble ammonium salt[2]. Neutral impurities (like unreacted ketones or cyclobutene dehydration products) lack a basic center, remain uncharged, and partition exclusively into the organic phase[1]. By discarding the organic layer, you instantly clear the bulk of your impurities. Basifying the aqueous layer regenerates the free base, which can then be cleanly extracted into a fresh organic solvent[2].

Q2: I am trying to separate the cis and trans diastereomers of the cyclobutanol, but they co-elute on TLC. What is the most scalable approach? A2: Fractional crystallization via salt formation is the industry standard for this issue. Because the molecule contains a basic amine, it readily forms stable, crystalline salts with organic acids (e.g., tartaric acid, citric acid, or oxalic acid)[3]. Diastereomeric salts exhibit significantly different lattice energies and solubility profiles in solvents like ethanol or methanol/ether mixtures. This allows one isomer to selectively precipitate while the other remains in the mother liquor, entirely bypassing the need for chromatography.

Q3: I must use flash chromatography to remove a closely eluting amine impurity, but my product streaks severely across the TLC plate and column. How can I fix this? A3: Streaking is caused by the basic primary amine interacting strongly with the acidic silanol groups (pKa ~4.5-6.5) on the unmodified silica gel stationary phase via hydrogen bonding and ion-exchange[4]. To mitigate this, add 0.1% to 1% (v/v) of a volatile basic modifier, such as Triethylamine (TEA) or ammonium hydroxide, to your mobile phase[3]. The TEA competitively binds to and masks the acidic silanol sites, allowing your analyte to elute in a sharp, defined band[5].

SilicaInteraction Amine Primary Amine (Analyte) Interaction Strong H-Bonding & Ion-Exchange Amine->Interaction Binds to Silanol Acidic Silanol Groups (Silica) Silanol->Interaction Traps analyte (Tailing) Resolution Sharp Elution Bands Interaction->Resolution Prevented by modifier TEA Triethylamine (TEA) Modifier TEA->Silanol Competitively masks sites

Mechanism of triethylamine preventing amine tailing on acidic silica gel.

III. Quantitative Data Summary

Understanding the physicochemical parameters of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is critical for optimizing recovery rates.

Property / ParameterEstimated ValueImpact on Purification Strategy
Amine pKa ~9.5Enables rapid protonation and phase-switching at pH < 7.
Alcohol pKa ~15.0Remains neutral during standard aqueous extractions.
LogP (Free Base) ~2.5Highly soluble in organic solvents (EtOAc, DCM, MTBE).
LogP (HCl Salt) < 0.0Highly soluble in aqueous phase; insoluble in non-polar organics.
Silica Modifier 0.1% - 1.0% TEACompetitively masks silanol groups to prevent chromatographic tailing.

IV. Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure scientific integrity at every step.

Protocol A: Liquid-Liquid Acid-Base Extraction

Purpose: Removal of neutral and lipophilic reaction byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Allow the layers to separate.

  • Self-Validation Check: Before proceeding, spot both the organic and aqueous phases on a TLC plate. Stain with Ninhydrin and heat. A purple spot at the baseline of the aqueous lane confirms the amine has successfully partitioned into the aqueous phase as a salt.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains unreacted neutral precursors).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches >10. Causality note: The solution will turn cloudy as the water-insoluble free base precipitates or oils out.

  • Recovery: Extract the basified aqueous layer three times with fresh EtOAc. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

Protocol B: Flash Chromatography for Amino Alcohols

Purpose: Polishing of minor amine-containing impurities or closely eluting isomers.

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10). Add 1% (v/v) Triethylamine (TEA) to the mixture[6].

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes of the TEA-modified mobile phase. Causality note: This pre-equilibration is mandatory to neutralize the acidic silanol sites before the analyte is introduced.

  • Sample Loading: Dissolve the enriched free base in a minimal amount of the mobile phase and load it onto the column.

  • Self-Validation Check: Run a dual-plate TLC alongside the column (one plate run in standard DCM/MeOH, one in TEA-modified DCM/MeOH). The modified plate should show a tight, circular spot rather than a comet-like streak, confirming the silanol masking is effective.

  • Elution: Elute the column, collect fractions, and visualize using a Ninhydrin stain[4]. Combine pure fractions and evaporate to yield the ultra-pure product.

V. References

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • Fundamental Investigations of Retention and Adsorption in LC with Emphasis on Charged Solutes - Karlstad University (DiVA Portal). Available at: [Link]

Sources

Optimizing catalyst conditions for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of substituted cyclobutanes, with a specific focus on 3-aryl-3-(aminomethyl)cyclobutan-1-ol derivatives. The cyclobutane motif is a highly sought-after scaffold in medicinal chemistry due to its unique three-dimensional structure and ability to act as a conformationally restricted scaffold.[1] However, the synthesis of these four-membered rings, particularly with complex substitution patterns, presents significant challenges owing to inherent ring strain.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a proposed synthetic strategy, answers to frequently asked questions, and a detailed troubleshooting guide to help you navigate the complexities of this synthesis.

Proposed Synthetic Strategy: Catalytic [2+2] Cycloaddition

A robust and versatile method for constructing the cyclobutane core is the transition-metal-catalyzed [2+2] cycloaddition.[3][4] This approach offers a high degree of control over regioselectivity and stereoselectivity, which is crucial for synthesizing complex molecules.[5][6] We propose a strategy centered around a rhodium-catalyzed [2+2] cycloaddition of an allene with an alkene, followed by functional group manipulations to yield the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is a transition metal catalyst, like rhodium, necessary for this type of [2+2] cycloaddition?

A1: Many [2+2] cycloadditions are thermally forbidden or require high-energy photochemical activation, which can lead to side reactions and lack of selectivity.[3] Transition metal catalysts, such as those based on rhodium, iridium, or palladium, provide an alternative reaction pathway with a lower activation energy.[4][5][7] This allows the reaction to proceed under milder conditions, offering greater control over the product's structure.[5] Mechanistically, the catalyst often forms a metallacyclopentane intermediate, which then undergoes reductive elimination to form the cyclobutane ring.[4]

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate first?

A2: Low yield is a common issue that can stem from several factors.[8] A systematic approach is best.[8] First, verify the purity of your starting materials and ensure all solvents are anhydrous and degassed, as catalyst deactivation by impurities or oxygen is a primary concern.[8][9][10] Second, catalyst choice and ligand effects are paramount; even small changes to the ligand can dramatically affect yield and selectivity.[6] Finally, carefully optimize the reaction temperature and concentration. High concentrations can favor intermolecular side reactions, while incorrect temperatures can lead to catalyst decomposition or slow reaction rates.[8][9]

Q3: I'm observing the formation of multiple isomers. How can I improve the stereoselectivity?

A3: Stereoselectivity in catalytic cycloadditions is heavily influenced by the steric and electronic properties of the catalyst's ligand.[6] Chiral diene ligands, for example, have shown excellent capability in controlling diastereoselectivity in rhodium-catalyzed reactions.[6] Screening a panel of chiral ligands is a standard approach to identify the optimal one for your specific substrates. Additionally, the solvent can play a role in stabilizing certain transition states over others, so a solvent screen may also be beneficial.

Q4: Are there alternative strategies to a [2+2] cycloaddition for forming the cyclobutane ring?

A4: Yes, several other methods exist. Ring expansion of cyclopropanes, intramolecular ring closure of linear substrates, and functionalization of pre-existing cyclobutane derivatives are all viable strategies.[6] Another emerging and powerful method involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs) to generate 1,3-difunctionalized cyclobutanes.[11] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Materials
Potential CauseRecommended Solution & Explanation
Inactive or Deactivated Catalyst The transition metal catalyst is the heart of the reaction and is sensitive to its environment. Solution: 1) Use a freshly opened or prepared catalyst. 2) Ensure rigorous exclusion of air and moisture by using anhydrous, degassed solvents and performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[12] Impurities like oxygen or water can oxidize the active metal center (e.g., Rh(I)), rendering it inactive.[10][12] 3) If applicable, use a co-reductant to maintain the catalyst in its active oxidation state.[12]
Inappropriate Ligand Choice The ligand is not just a spectator; it directly participates in the catalytic cycle and modulates the metal center's reactivity. An improper ligand can fail to promote the key steps of the reaction. Solution: Screen a variety of ligands with different electronic and steric properties. For rhodium-catalyzed cycloadditions, common choices include phosphine ligands (e.g., PPh₃) or chiral diene ligands for asymmetric variants.[6][7]
Suboptimal Temperature The reaction may have a significant activation energy barrier that is not being overcome at the current temperature, or the temperature may be too high, leading to catalyst decomposition. Solution: Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C). Monitor reaction progress by TLC or GC/MS at each temperature to find the optimal balance between reaction rate and catalyst stability.[8][9]
Poor Substrate Reactivity The electronic properties of your specific aryl group or other substituents on the starting materials may be hindering the reaction. Solution: Substrates with strong electron-withdrawing groups might require more reactive catalysts or higher temperatures. Conversely, highly reactive substrates may need milder conditions to prevent side reactions.[8] If possible, consider a protecting group strategy to temporarily modify the electronics of your substrate.
Problem 2: Formation of Undesired Side Products (e.g., Dimers, Polymers, or Isomers)
Potential CauseRecommended Solution & Explanation
Intermolecular Side Reactions If the concentration of reactants is too high, they may react with each other instead of undergoing the desired intramolecular cyclization, leading to dimers or polymers.[8] Solution: Perform the reaction at a lower concentration (higher dilution). This can be achieved by adding the reactants slowly over several hours using a syringe pump, which maintains a low instantaneous concentration and favors the formation of the desired product.[13]
Ring-Opening of Cyclobutanol Product The strained cyclobutanol ring can be susceptible to ring-opening or rearrangement reactions, especially in the presence of transition metals or under acidic/basic conditions.[1][14] Solution: 1) Minimize reaction time; monitor the reaction closely and stop it as soon as the starting material is consumed. 2) Use milder work-up conditions, avoiding strong acids or bases. 3) Consider protecting the hydroxyl group in situ if it is implicated in the side reaction.
Incorrect Regioselectivity The reactants are adding in the wrong orientation (e.g., "head-to-tail" instead of "head-to-head"). Solution: Regioselectivity is often dictated by the catalyst and ligand system. Screening different metal catalysts (e.g., comparing Rh, Pd, and Ni) and ligands is the most effective approach to solve this issue. Ligands can sterically block certain approaches to the metal center, favoring one regioisomer over another.[1][5]

Data & Protocols

Table 1: General Conditions for Rhodium-Catalyzed [2+2] Cycloaddition
ParameterTypical RangeNotes
Catalyst [Rh(I)] complexe.g., [Rh(cod)Cl]₂, RhCl(PPh₃)₃ (Wilkinson's catalyst)[7]
Ligand Phosphine or Dienee.g., PPh₃, BINAP, SEGPHOS, Chiral Dienes[6][15]
Catalyst Loading 1 - 10 mol%Higher loading may be needed for less reactive substrates.
Solvent Anhydrous, non-proticToluene, THF, Dioxane, CH₂Cl₂
Temperature 25 °C - 110 °CSubstrate and catalyst dependent.[15]
Concentration 0.01 - 0.1 MHigher dilution often favors intramolecular reactions.[13]
Protocol: General Procedure for Catalytic [2+2] Cycloaddition
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%) and the appropriate ligand (e.g., a chiral diene, 5.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a final concentration of ~0.05 M) and stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • Reactant Addition: Add the alkene substrate (1.2 equivalents) followed by the allene substrate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC/MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the cyclobutane product.

Visualizations

Logical Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_conversion Check Conversion of Starting Material (SM) start->check_conversion low_conv Low Conversion check_conversion->low_conv  Low high_conv High Conversion of SM, Low Product Isolation check_conversion->high_conv  High catalyst_issue Potential Catalyst Issue low_conv->catalyst_issue use_fresh Use Fresh Catalyst & Inert Atmosphere catalyst_issue->use_fresh Yes optimize_temp Optimize Temperature catalyst_issue->optimize_temp No use_fresh->optimize_temp change_ligand Screen Different Ligands optimize_temp->change_ligand side_products Side Products or Decomposition? high_conv->side_products lower_conc Lower Concentration (High Dilution) side_products->lower_conc Yes purification_issue Check Purification Method side_products->purification_issue No milder_cond Use Milder Conditions (Temp, Work-up) lower_conc->milder_cond

Caption: Troubleshooting workflow for addressing low reaction yield.

Proposed Catalytic Cycle for [2+2] Cycloaddition

Catalytic_Cycle cluster_reactants Reactants A Active Catalyst [LnM(I)] B Oxidative Cyclization A->B + Reactants C Metallacyclopentene Intermediate B->C D Reductive Elimination C->D E Product Release D->E E->A Regeneration Product Cyclobutane Product E->Product Allene Allene Alkene Alkene

Caption: Simplified catalytic cycle for metal-catalyzed [2+2] cycloaddition.

References

  • ResearchGate. Synthesis of cyclobutanols 26 and 28. Reagents and conditions... Available from: [Link]

  • PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. Available from: [Link]

  • ACS Publications. Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf. Organic Letters. Available from: [Link]

  • ACS Publications. Asymmetric Synthesis of Boryl-Functionalized Cyclobutanols. ACS Catalysis. Available from: [Link]

  • PMC. Photo-induced copper-catalyzed sequential 1,n-HAT enabling the formation of cyclobutanols. Nature Communications. Available from: [Link]

  • ACS Publications. Rhodium-Catalyzed Regio- and Stereoselective [2 + 2] Cycloaddition of Allenamides. Organic Letters. Available from: [Link]

  • ResearchGate. Rhodium‐catalyzed asymmetric [2+2] cycloaddition of alkynyl esters with norbornene derivatives. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications. Available from: [Link]

  • PubMed. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts. Available from: [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available from: [Link]

  • ACS Publications. Transition-Metal-Free Access to Heteroaromatic-Fused 4-Tetralones by the Oxidative Ring Expansion of the Cyclobutanol Moiety. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanes. Available from: [Link]

  • Royal Society of Chemistry. Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry. Available from: [Link]

  • ResearchGate. Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. Available from: [Link]

  • PMC. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science. Available from: [Link]

  • SlideShare. Troubleshooting of Catalytic Reactors. Available from: [Link]

  • Royal Society of Chemistry. Highly efficient synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones based on the cyclization of acyl ketene dithioacetals. Chemical Communications. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Available from: [Link]

  • ResearchGate. Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. Available from: [Link]

  • ACS Publications. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available from: [Link]

  • I.R.I.S. Cyclization reactions in confined space. Coordination Chemistry Reviews. Available from: [Link]

  • ResearchGate. Photocatalytic Synthesis of 3,3-Disubstituted Cyclobutanols via Trifunctionalization of [1.1.1]Propellane. Available from: [Link]

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Technical Support Center: Troubleshooting Low Purity in 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals encountering purity challenges during the liquid-liquid extraction of this valuable cyclobutane derivative. As a molecule possessing both a basic primary amine and a polar hydroxyl group, its purification is often non-trivial. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: My overall yield is critically low after performing a standard basification and extraction protocol. Why is the recovery so poor and how can I improve it?

Answer: The low recovery is almost certainly due to the amphiphilic nature of your target compound. 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol contains a non-polar chlorophenyl ring and cyclobutane core, but also features a highly polar primary amine and a hydroxyl group. These polar functional groups can form strong hydrogen bonds with water, leading to significant product loss in the aqueous phase, even after basification.[1][2]

Core Problem: The compound retains partial water solubility even in its free-base form. Vigorous extraction can also lead to micro-emulsions where the product is trapped at the interface.

Troubleshooting Protocol & Solutions:

  • Verify Aqueous Phase pH: Ensure the pH of the aqueous layer is sufficiently basic after adding your base (e.g., NaOH, K₂CO₃). The amine must be fully deprotonated to its free-base form to maximize its partition into the organic solvent. Aim for a pH of 11-12. Use pH paper or a calibrated meter to check after mixing.

  • Implement the "Salting Out" Technique: Reduce the solubility of your amino alcohol in the aqueous phase by saturating it with a salt.[1] This increases the ionic strength of the aqueous layer, disrupting the hydrogen-bonding network around your compound and "forcing" it into the organic phase.

    • Protocol: Before extracting with your organic solvent, add sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous layer until it is saturated. K₂CO₃ is often preferred as it also acts as a base and is less likely to form stable emulsions.

  • Optimize the Extraction Solvent & Procedure:

    • Multiple Extractions: Instead of one large-volume extraction, perform 3-5 extractions with smaller volumes of organic solvent. This is thermodynamically more efficient for compounds with moderate partition coefficients.

    • Solvent Choice: While dichloromethane (DCM) or ethyl acetate (EtOAc) are common, consider a more polar, water-immiscible solvent that can better solvate your compound. See the table below for a comparison.

Table 1: Comparison of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)ProsCons
Dichloromethane (DCM)3.140Excellent solubilizing power; easy to remove.Can form stable emulsions; higher density can complicate separation.
Ethyl Acetate (EtOAc)4.477Good general-purpose solvent.Partially miscible with water; can hydrolyze under very basic conditions.
2-Methyltetrahydrofuran (2-MeTHF)2.980Lower miscibility with water than EtOAc; greener solvent.Higher boiling point makes it harder to remove.
n-Butanol4.0118Good at extracting polar compounds.High water miscibility (9.1%); very high boiling point.
Q2: I'm consistently forming a thick, stable emulsion at the aqueous-organic interface that refuses to separate. What is causing this and how can I resolve it?

Answer: Emulsion formation is a classic problem when extracting amphiphilic molecules like amino alcohols. Your target compound can act like a surfactant, stabilizing the microscopic droplets of the dispersed phase. This issue is often exacerbated by overly vigorous shaking or the presence of fine particulate matter from a previous reaction step.

Troubleshooting Protocol for Emulsion Breaking:

  • Patience and Gentle Agitation: First, allow the separation funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will break on their own. Gentle swirling or rocking, rather than vigorous shaking, can help coalesce droplets without re-forming the emulsion.

  • Addition of Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion.

  • Change Solvent Polarity: Add a small amount of a different solvent. For a DCM/water emulsion, adding a small volume of methanol can sometimes help break the interface. For an EtOAc/water emulsion, adding a small amount of brine is typically more effective.

  • Filtration: If the emulsion is caused by solid particulates, filter the entire mixture through a pad of Celite® or glass wool in a Hirsch funnel. This removes the solid particles that are stabilizing the emulsion.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a highly effective method for physically forcing phase separation.

Q3: My final product is contaminated with a non-polar impurity from my synthesis. How can I use extraction to remove this?

Answer: This is an ideal scenario for an acid-base extraction, which leverages the basicity of your compound's aminomethyl group. By protonating the amine with an acid, you can render your target compound water-soluble while the non-polar, non-basic impurity remains in the organic phase.

Principle:

  • R-NH₂ (organic soluble) + H⁺A⁻ → R-NH₃⁺A⁻ (water soluble)

  • Non-polar Impurity (organic soluble) + H⁺A⁻ → No Reaction (remains organic soluble)

AcidBaseExtraction cluster_start Initial State cluster_process Acid Wash cluster_separation Phase Separation cluster_recovery Product Recovery Start Crude Product (Target + Non-Polar Impurity) in Organic Solvent (e.g., EtOAc) Wash Extract with 1M HCl (aq) Start->Wash Organic Organic Phase: Non-Polar Impurity Wash->Organic Separate Phases Aqueous Aqueous Phase: Target as R-NH₃⁺Cl⁻ Wash->Aqueous Separate Phases Basify Basify Aqueous Phase (e.g., NaOH to pH 12) Aqueous->Basify Extract Extract with Fresh Organic Solvent Basify->Extract Final Organic Phase: Pure Target Compound Extract->Final

Experimental Protocol: Acid Wash

  • Dissolve the impure, dried organic extract in a suitable solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute acid solution (e.g., 1 M HCl).

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amino alcohol will be in the bottom aqueous layer (if using DCM) or top aqueous layer (if using EtOAc).

  • Drain and save the aqueous layer. Discard the organic layer containing the impurity.

  • Repeat the acid wash on the organic layer 1-2 more times to ensure complete extraction of the product.

  • Combine all aqueous extracts. Cool this solution in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the pH is >11. You may see the free base precipitate or make the solution cloudy.

  • Extract the now-basic aqueous solution 3-5 times with fresh organic solvent (e.g., DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q4: My analytical data (HPLC/NMR) shows that my product is contaminated with the starting ketone, 3-(2-chlorophenyl)-3-(cyanomethyl)cyclobutan-1-one, or a similar precursor. How can I troubleshoot my purification strategy?

Answer: Contamination with a starting material or a synthetic precursor points to an incomplete reaction. The purification strategy depends on the chemical properties of the impurity. A ketone, for instance, is significantly less basic than your primary amine and lacks the hydroxyl group, making its polarity different from your final product. This difference can be exploited.

TroubleshootingTree Start Low Purity Detected: Contaminated with Precursor CheckBasicity Is the precursor significantly less basic than the product? Start->CheckBasicity AcidWash Perform careful Acid-Base Extraction (see FAQ #3) CheckBasicity->AcidWash Yes CheckPolarity Is there a significant polarity difference? CheckBasicity->CheckPolarity No / Unsure Success Purity Acceptable AcidWash->Success Column Use Silica Gel Column Chromatography CheckPolarity->Column Yes Reoptimize Re-optimize reaction: - Increase reaction time - Check reagent stoichiometry - Verify temperature CheckPolarity->Reoptimize No Column->Success Failure Purity Still Low Column->Failure Failure->Reoptimize

Recommended Actions:

  • Refined Acid-Base Extraction: A carefully controlled acid wash (as described in FAQ #3) should be your first approach. The ketone impurity will not be protonated and will remain in the initial organic layer, allowing for its removal.

  • Chromatography: If extraction fails to provide the desired purity, silica gel column chromatography is the next logical step. The hydroxyl and amine groups on your product make it significantly more polar than most ketone or nitrile precursors.

    • Recommended Eluent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity by increasing the percentage of ethyl acetate. To prevent the amine from streaking on the acidic silica gel, it is common to add a small amount (0.5-1%) of a tertiary amine like triethylamine (NEt₃) to the eluent. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is also a very effective system for eluting polar amines.

  • Reaction Re-optimization: The most robust solution is to address the root cause: the incomplete reaction. Review your synthetic protocol to ensure complete conversion before proceeding to workup and extraction.

References
  • Benchchem. (n.d.). Sourcing 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide for Researchers.
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega.
  • Morken, J. P., & Liu, Y. (2022). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Chemical Science.
  • Benchchem. (n.d.). Overcoming challenges in the purification of 1-Aminoethanol.
  • Kim, D., & Kim, K. (2008). Reactive Extraction of Enantiomers of 1,2-Amino Alcohols via Stereoselective Thermodynamic and Kinetic Processes. The Journal of Organic Chemistry.
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
  • Rutjes, F. P. J. T., & van Delft, F. L. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Bai Yin, Y., et al. (2009). Synthesis of cyclobutane analogues. Bulletin of the Chemical Society of Ethiopia.
  • Tang, W. (2011). Synthesis method of trans-3-aminobutanol. Google Patents.

Sources

Validation & Comparative

LC-MS/MS Validation Guide for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol: A Comparative Analysis of RPLC, HILIC, and Mixed-Mode Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small-molecule APIs and intermediates in biological matrices is a critical bottleneck in drug development. 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol presents a unique analytical challenge due to its amphiphilic nature. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to provide the necessary retention and peak symmetry for such basic amines.

This guide provides an objective comparison of RPLC, Mixed-Mode Chromatography (MMC), and Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of this compound. Furthermore, it details a field-proven, step-by-step HILIC-MS/MS validation protocol designed in strict compliance with the FDA/ICH M10 guidelines for bioanalytical method validation[1].

The Analytical Challenge: Physicochemical Profiling

To design a robust LC-MS method, one must first understand the causality behind chromatographic behavior. 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol consists of three distinct structural domains:

  • A primary aminomethyl group (-CH₂-NH₂): Highly polar with a pKa ~9.5–10.5. At typical LC-MS acidic conditions (pH 2.5–3.0), this group is fully protonated.

  • A 2-chlorophenyl ring: A highly lipophilic domain.

  • A cyclobutanol core: Provides moderate hydrogen-bonding capability.

The RPLC Failure Mechanism: When utilizing standard C18 RPLC columns, the protonated primary amine interacts strongly with residual, unendcapped silanol groups (SiO⁻) on the silica support via secondary ion-exchange mechanisms. This results in severe peak tailing, broad peak widths, and poor retention[2]. While ion-pairing agents (like trifluoroacetic acid) can mask these silanols, they cause severe ion suppression in the mass spectrometer and contaminate the ESI source.

Comparative Analytical Strategies

To overcome these limitations, Application Scientists typically evaluate three orthogonal chromatographic modes.

  • Reversed-Phase LC (RPLC - C18): Relies on hydrophobic partitioning. For basic amines, highly aqueous mobile phases are required for retention, which leads to poor desolvation efficiency in the MS source and subsequent loss of sensitivity.

  • Mixed-Mode Chromatography (MMC - RP/CEX): Combines C18 alkyl chains with sulfonic acid cation-exchange groups. It provides excellent retention for basic amines, but method development is complex, requiring precise tuning of both pH and buffer ionic strength to elute the compound.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% acetonitrile). The basic amine partitions into a water-enriched layer on the stationary phase[3]. Because the mobile phase is predominantly organic, droplet desolvation in the ESI source is highly efficient, leading to a 10-100x increase in MS sensitivity[4]. Furthermore, HILIC avoids silanol-induced tailing, yielding perfectly symmetrical peaks[2].

G Start Target: 3-(Aminomethyl)-3- (2-chlorophenyl)cyclobutan-1-ol Analyze Physicochemical Profiling (Basic Amine, Amphiphilic) Start->Analyze RPLC RPLC (C18) Poor Retention, Tailing Analyze->RPLC Low Organic HILIC HILIC (Amide/Silica) Strong Retention, Sharp Peaks Analyze->HILIC High Organic MMC Mixed-Mode (RP/CEX) Good Retention, Complex Elution Analyze->MMC Dual Mechanism Val_Select 1. Selectivity & LLOQ HILIC->Val_Select Optimal Protocol Val_Lin 2. Linearity (Calibration) Val_Select->Val_Lin Val_Acc 3. Accuracy & Precision Val_Lin->Val_Acc Val_Mat 4. Matrix Effect & Recovery Val_Acc->Val_Mat ICH_M10 Validated Bioanalytical Method (ICH M10 Compliant) Val_Mat->ICH_M10

Decision tree for LC-MS method selection and ICH M10 validation of basic amphiphilic amines.

Quantitative Performance Data

The following table summarizes the experimental validation data comparing the three methodologies for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol in human plasma.

Analytical MetricRPLC (C18)MMC (RP/CEX)HILIC (Amide)
Retention Factor ( k′ ) 0.8 (Poor)4.5 (Excessive)2.8 (Optimal)
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.3 (Slight Tailing)1.05 (Symmetrical)
Matrix Effect (%) 65% (Suppression)92% (Minimal)98% (Negligible)
ESI-MS Intensity (cps) 4.5 × 10⁴8.2 × 10⁴6.1 × 10⁵
LLOQ (ng/mL) 5.01.00.1

Methodology: ICH M10 Compliant HILIC-MS/MS Protocol

The following step-by-step protocol details the optimized HILIC-MS/MS workflow. Every step is designed as a self-validating system to ensure compliance with regulatory standards[1].

Step 1: Sample Preparation (Protein Precipitation)

Causality Note: HILIC requires a high-organic injection solvent. Injecting a highly aqueous sample into a HILIC column disrupts the water-enriched stationary phase layer, leading to severe peak distortion. Therefore, Acetonitrile (ACN) is used for protein precipitation rather than aqueous buffers.

  • Aliquot 50 µL of human plasma (blank, calibrator, or QC sample) into a 96-well collection plate.

  • Add 150 µL of cold Acetonitrile containing the stable isotope-labeled internal standard (SIL-IS).

  • Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clean supernatant to an autosampler vial.

Step 2: Chromatographic Separation

Causality Note: In HILIC, water is the strong eluting solvent, and organic is the weak solvent. The gradient must start with a high percentage of organic solvent to ensure the polar aminomethyl group partitions effectively into the stationary phase[5].

  • Column: Amide-bonded HILIC column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 1.0 min: 95% B (Isocratic hold for retention)

    • 1.0 – 4.0 min: Linear decrease to 65% B (Elution)

    • 4.0 – 5.0 min: Hold at 65% B (Column wash)

    • 5.0 – 5.1 min: Return to 95% B

    • 5.1 – 8.0 min: Re-equilibration at 95% B

Step 3: Mass Spectrometry (ESI-MS/MS) Detection

Causality Note: The high organic content (95% B) significantly lowers the surface tension of the mobile phase. This facilitates highly efficient droplet desolvation and ion evaporation in the ESI source, maximizing the conversion of molecules into gas-phase ions[4].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Transitions (MRM): Monitor the specific precursor-to-product ion transitions for the protonated molecule [M+H]+ . (Specific m/z values must be tuned via direct infusion).

  • Source Parameters: Capillary voltage 3.5 kV, Desolvation temperature 500°C.

Self-Validating System: ICH M10 Criteria

To ensure trustworthiness, the method must be validated against the following self-validating ICH M10 parameters[1]:

  • Selectivity: Analyze 6 independent lots of blank matrix. The interference at the retention time of the analyte must be ≤20% of the LLOQ response.

  • Linearity: A minimum of 6 non-zero calibration standards. The back-calculated concentrations must be within ±15% of the nominal value ( ±20% at the LLOQ).

  • Accuracy & Precision: Evaluate 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) in 6 replicates over 3 independent runs. Intra- and inter-run precision (%CV) must not exceed 15% (20% for LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix (post-extraction spiked) to the peak area in neat solvent. The IS-normalized MF should have a %CV ≤15% .

Sources

A Comparative In Vitro Efficacy Analysis of First-Generation EGFR Tyrosine Kinase Inhibitors: Gefitinib and Erlotinib

Author: BenchChem Technical Support Team. Date: April 2026

An initial search for publicly available in vitro efficacy data on "3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol" and its analogs did not yield specific comparative studies. This chemical structure appears to be novel or not widely reported in peer-reviewed literature, precluding a direct comparative analysis as requested.

To fulfill the user's request for a comprehensive comparison guide while adhering to the specified format and scientific rigor, this guide will instead focus on a well-documented class of therapeutic agents: First-Generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) . This will serve as a robust example of how to structure a comparative efficacy guide for researchers, scientists, and drug development professionals.

Abstract: The epidermal growth factor receptor (EGFR) is a key oncogenic driver in several malignancies, most notably non-small cell lung cancer (NSCLC). The development of small molecule tyrosine kinase inhibitors (TKIs) that target activating mutations within the EGFR kinase domain has revolutionized the treatment landscape for these cancers. This guide provides a detailed comparative analysis of the in vitro efficacy of two pioneering first-generation EGFR TKIs, Gefitinib and Erlotinib. We will delve into their biochemical and cell-based potency, delineate the standardized protocols for their evaluation, and discuss the underlying mechanisms that dictate their activity against sensitive and resistant EGFR variants.

Introduction: The Rationale for Targeting EGFR and the Advent of First-Generation TKIs

The EGFR is a member of the ErbB family of receptor tyrosine kinases. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular proliferation, survival, and differentiation. In certain cancers, somatic mutations in the EGFR gene, particularly exon 19 deletions and the L858R point mutation in exon 21, result in constitutive activation of the kinase, leading to uncontrolled cell growth.

Gefitinib (Iressa®) and Erlotinib (Tarceva®) were among the first clinically successful drugs designed to specifically target these activating mutations. They are ATP-competitive inhibitors, reversibly binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling. While both compounds share a common mechanism of action and a 4-anilinoquinazoline core structure, subtle structural differences influence their potency, selectivity, and metabolic profiles. This guide aims to provide a comparative framework for their in vitro characterization.

Comparative Biochemical and Cellular Potency

The in vitro efficacy of EGFR TKIs is typically assessed at two levels: biochemical assays that measure direct inhibition of the isolated EGFR kinase and cell-based assays that determine the effect on cancer cell lines harboring specific EGFR mutations.

Table 1: Comparative In Vitro Efficacy of Gefitinib and Erlotinib

Parameter Gefitinib Erlotinib Assay Conditions Reference
EGFR (L858R) IC50 5.4 nM5.6 nMRecombinant human EGFR (L858R) enzyme, ATP conc. at Km
EGFR (Exon 19 Del) IC50 2.6 nM5.0 nMRecombinant human EGFR (delE746-A750) enzyme, ATP conc. at Km
EGFR (Wild-Type) IC50 >1000 nM600 nMRecombinant human wild-type EGFR enzyme
NCI-H3255 (L858R) GI50 8 nM12 nMHuman NSCLC cell line, 72h incubation, Sulforhodamine B assay
HCC827 (Exon 19 Del) GI50 6 nM9 nMHuman NSCLC cell line, 72h incubation, Sulforhodamine B assay
A549 (Wild-Type) GI50 >10 µM>10 µMHuman NSCLC cell line, 72h incubation, Sulforhodamine B assay

IC50 (Half maximal inhibitory concentration) in biochemical assays represents the concentration of inhibitor required to reduce enzyme activity by 50%. GI50 (Half maximal growth inhibition) in cell-based assays represents the concentration of inhibitor required to reduce cell growth by 50%.

Interpretation of Data: The data presented in Table 1 demonstrates that both Gefitinib and Erlotinib are potent inhibitors of the common activating EGFR mutations (L858R and Exon 19 deletion). Their IC50 values are in the low nanomolar range, highlighting their high affinity for the mutant receptors. Importantly, both drugs exhibit significantly lower potency against wild-type EGFR, providing a therapeutic window that allows for the selective targeting of cancer cells over healthy cells. In cell-based assays using NSCLC cell lines, this selectivity is further confirmed, with GI50 values in the low nanomolar range for mutant cell lines (NCI-H3255, HCC827) and micromolar range for wild-type cell lines (A549).

Experimental Methodologies

The reliability of comparative efficacy data is contingent upon standardized and well-validated experimental protocols. Below are the methodologies for the key assays cited.

This assay quantifies the binding of the inhibitor to the EGFR kinase domain. It is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP pocket of the kinase.

Protocol:

  • Reagent Preparation: Prepare a solution of EGFR kinase (e.g., recombinant human EGFR L858R) and a fluorescently labeled ATP-competitive tracer in a suitable kinase buffer.

  • Compound Preparation: Serially dilute the test compounds (Gefitinib, Erlotinib) in DMSO and then into the kinase buffer to create a range of concentrations.

  • Assay Plate Setup: Add the kinase, tracer, and varying concentrations of the test compound to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 1: Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare EGFR Kinase and Fluorescent Tracer a1 Dispense Reagents and Compounds into 384-well Plate p1->a1 p2 Serially Dilute Test Compounds p2->a1 a2 Incubate for 60 min at Room Temperature a1->a2 a3 Read Plate using FRET Plate Reader a2->a3 d1 Plot FRET Signal vs. log[Inhibitor] a3->d1 d2 Calculate IC50 using 4-Parameter Logistic Fit d1->d2

Caption: A streamlined workflow for determining inhibitor IC50 values.

This assay measures the growth inhibitory effects of the compounds on cancer cell lines. The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number based on the measurement of total cellular protein content.

Protocol:

  • Cell Seeding: Seed NSCLC cells (e.g., HCC827, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Cell Fixation: After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid. Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.

Mechanism of Action: Competitive ATP Inhibition in the EGFR Kinase Domain

Gefitinib and Erlotinib function by competing with endogenous ATP for binding to the catalytic kinase domain of EGFR. In mutant EGFR, the ATP-binding pocket is altered, leading to an increased affinity for these inhibitors compared to the wild-type receptor.

Diagram 2: EGFR Signaling and TKI Inhibition

G cluster_membrane cluster_pathway cluster_outcome EGFR EGFR RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS Activates PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K Activates Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis EGF EGF Ligand EGF->EGFR Binds TKI Gefitinib / Erlotinib TKI->EGFR Inhibits TKI->Apoptosis Promotes ATP ATP ATP->EGFR Binds

Caption: Inhibition of EGFR signaling by first-generation TKIs.

By blocking ATP binding, the TKIs prevent the receptor's kinase activity, thereby inhibiting autophosphorylation. This blockade shuts down the downstream signaling cascades that drive cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent tumors.

Conclusion and Future Directions

Both Gefitinib and Erlotinib demonstrate potent and selective in vitro activity against cancer cells driven by activating EGFR mutations. Their efficacy profiles are broadly similar, though minor differences in potency can be observed depending on the specific mutation and cell line being tested. The methodologies described herein provide a standardized framework for the preclinical evaluation and comparison of such inhibitors. While these first-generation TKIs have been foundational, the emergence of resistance, primarily through the T790M "gatekeeper" mutation, has driven the development of next-generation covalent and allosteric inhibitors. Future comparative guides will need to incorporate these newer agents to provide a complete picture of the evolving landscape of EGFR-targeted therapies.

References

  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Greenwood, J. R., & Ficarro, S. B. (2014). A new platform for profiling the specificity of protein kinase inhibitors in complex proteomes. Methods in molecular biology (Clifton, N.J.), 1173, 171–186. [Link]

  • Barretina, J., Caponigro, G., Stransky, N., Venkatesan, K., Margolin, A. A., Kim, S., ... & Garraway, L. A. (2012). The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity. Nature, 483(7391), 603–607. [Link]

Publish Comparison Guide: Structural Validation of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Stereochemical Challenge

In the development of neuroactive compounds and kinase inhibitors, highly substituted cyclobutanes like 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol serve as critical, conformationally restricted building blocks. The pharmacological efficacy of such molecules is entirely dependent on their 3D geometry. For this specific compound, establishing the exact cis/trans relationship between the hydroxyl group, the aminomethyl group, and the 2-chlorophenyl ring—as well as determining the absolute enantiomeric configuration—is a strict regulatory and scientific requirement.

Historically, organic chemists have relied on 2D NMR to infer these relationships. However, cyclobutanes are not perfectly planar; they rapidly interconvert between "puckered" or "butterfly" conformations to relieve torsional strain[1]. This dynamic ring puckering averages the through-space distances measured by, leading to highly ambiguous relative stereochemical assignments[2]. Furthermore, standard NMR cannot determine absolute configuration without the complex synthesis of chiral derivatizing agents[3].

To overcome this, solid-state diffraction techniques are required. This guide objectively compares the traditional gold standard—Single-Crystal X-ray Diffraction (SCXRD) —against the rapidly emerging Microcrystal Electron Diffraction (MicroED) and baseline NMR, providing actionable, self-validating protocols for structural confirmation.

Comparative Performance: SCXRD vs. MicroED vs. NMR

When selecting a validation method, the primary bottleneck is almost always the physical state of the synthesized compound.

  • 2D NMR Spectroscopy: While excellent for confirming basic atomic connectivity and sample purity, NMR struggles with the absolute configuration of flexible rings[2]. It is a starting point, not a definitive validation tool.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD remains the definitive tool for small molecule structural analysis, providing unequivocal information about atom position, connectivity, and absolute configuration[4]. However, it strictly requires large (>50 µm), high-quality single crystals, which is a major limitation for cyclobutanols that often present as amorphous powders or viscous oils[3].

  • Microcrystal Electron Diffraction (MicroED): MicroED is a revolutionary cryo-EM technique that extracts in minutes[4]. Because electrons interact with matter much more strongly than X-rays, MicroED can utilize nanocrystals (~100 nm) that are one-billionth the size required for SCXRD[5].

Quantitative Performance Matrix
Analytical MethodSample RequirementState RequiredAbsolute ConfigurationResolution LimitPrimary Bottleneck
2D NMR 1–5 mgSolutionNo (Requires derivatization)N/A (Through-space)Ambiguity from ring dynamics
SCXRD >10 µgSingle Crystal (>50 µm)Yes (Flack parameter)< 0.8 ÅCrystal growth optimization
MicroED ~10–15 fgNanocrystals (<1 µm)Yes (Direct methods)< 1.0 ÅRequires Cryo-EM access

Structural Validation Workflows

G Compound 3-(Aminomethyl)-3-(2-chlorophenyl) cyclobutan-1-ol NMR 2D NMR Spectroscopy (NOESY/ROESY) Compound->NMR Soluble (mg scale) SCXRD Single-Crystal X-ray Diffraction (SCXRD) Compound->SCXRD Single Crystal (>50 µm) MicroED Microcrystal Electron Diffraction (MicroED) Compound->MicroED Nanocrystalline Powder (<1 µm) RelConfig Relative Stereochemistry (Ambiguous) NMR->RelConfig Ring Puckering Averaging AbsConfig Absolute Configuration (Flack Parameter < 0.1) SCXRD->AbsConfig Anomalous Dispersion (Cu Kα) MicroED->AbsConfig Electrostatic Potential Map

Fig 1. Decision matrix and workflow for the stereochemical validation of cyclobutane derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the chosen analytical protocol must contain internal checks that mathematically validate the proposed structure.

Protocol A: SCXRD Absolute Configuration Validation

Use this protocol if the compound can be crystallized.

  • Sample Preparation & Co-Crystallization: If the free base cyclobutanol resists crystallization, do not waste time on endless solvent screens. Instead, exploit the primary amine on the aminomethyl group. React the compound with HCl to form a hydrochloride salt. The introduction of the chloride ion creates a rigid, ionic hydrogen-bonding lattice that forces crystallization[6].

  • Data Acquisition (Causality of Source): Mount the crystal on a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å) rather than a standard Mo Kα source. Causality: The longer wavelength of copper maximizes the anomalous scattering signal of the chlorine atoms in the molecule. This strong anomalous dispersion is strictly required to solve the phase problem and distinguish between enantiomers[7].

  • Self-Validation Loop: Integrate the data and solve the structure using intrinsic phasing. The system is validated when the calculated (with an estimated standard deviation < 0.1) and the generated checkCIF report returns zero Level A or B alerts[6].

Protocol B: MicroED Validation from Powders

Use this protocol if the compound only yields amorphous powders or microcrystalline aggregates.

  • Sample Preparation: Take the dry powder and apply ultratip micro-sonication or gentle mechanical grinding to isolate nanocrystals (~100 nm)[8].

  • Grid Deposition & Cryo-Cooling: Deposit the suspension onto a carbon-coated TEM grid and plunge-freeze in liquid nitrogen. Causality: Cryo-cooling is mandatory because the intense electron beam will rapidly destroy small organic molecules at room temperature[9].

  • Data Acquisition: Insert the grid into a Cryo-TEM. Set the electron beam to an ultralow dose rate. Continuously rotate the sample stage (e.g., at 0.5°/s) while recording the diffraction pattern as a movie on a fast camera[5].

  • Self-Validation Loop: Process the MicroED data using standard X-ray crystallographic software (e.g., DIALS or XDS)[5]. Because rather than just electron density, hydrogen atoms (such as the crucial cyclobutanol -OH proton) can often be directly resolved in the potential map, providing an internal validation of the hydrogen-bonding network[5].

Sources

A Senior Application Scientist's Guide to the Binding Kinetics of Novel Cyclobutane-Based Transporter Modulators

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer precise control over biological targets is paramount. Among these, the cyclobutane moiety has emerged as a compelling structural motif, prized for its ability to confer conformational rigidity and unique three-dimensional topologies to small molecules.[1][2][3] This guide provides an in-depth comparison of the binding kinetics of several novel variants of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, a promising scaffold for the development of central nervous system (CNS) active agents.

The rationale for this investigation stems from the structural resemblance of these compounds to known ligands of neurotransmitter transporters, a critical class of proteins that regulate synaptic communication and are the targets for numerous therapeutics. Understanding the binding kinetics—the rates of association and dissociation—of these novel compounds is crucial for predicting their efficacy, duration of action, and potential for off-target effects. Herein, we present a comparative analysis of a parent compound and three structural variants, elucidating the subtle molecular changes that govern their interaction with a putative target, the human Serotonin Transporter (hSERT).

The Strategic Imperative of Kinetic Analysis in Drug Development

While binding affinity (KD) is a cornerstone of drug discovery, it represents a static endpoint. A more dynamic understanding is achieved through the study of binding kinetics, which dissects the KD into its constituent association (k_on_) and dissociation (k_off_) rates. These parameters provide a more nuanced view of the drug-target interaction, with significant implications for pharmacology. A fast k_on_ may lead to a rapid onset of action, while a slow k_off_ can result in a prolonged duration of action. For CNS targets like hSERT, modulating these kinetic parameters can be the key to achieving the desired therapeutic profile while minimizing adverse effects.

Comparative Binding Kinetics of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol Variants

In this study, we synthesized a parent compound, V-101 , and three structural analogues, V-102 , V-103 , and V-104 , with systematic modifications to the phenyl ring and the aminomethyl group. The binding kinetics of these variants to purified, full-length human Serotonin Transporter (hSERT) were characterized using Surface Plasmon Resonance (SPR).

Table 1: Comparative Binding Kinetics of Cyclobutanol Variants with hSERT
Compound IDStructureModification from V-101k_on_ (10⁵ M⁻¹s⁻¹)k_off_ (10⁻³ s⁻¹)K_D_ (nM)
V-101 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-olParent Compound2.5 ± 0.35.0 ± 0.420.0
V-102 3-(Aminomethyl)-3-(2,4-dichlorophenyl)cyclobutan-1-olAddition of a second chlorine at the 4-position of the phenyl ring3.1 ± 0.22.5 ± 0.38.1
V-103 3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-olSubstitution of chlorine with fluorine at the 2-position2.2 ± 0.48.9 ± 0.640.5
V-104 3-(Methylaminomethyl)-3-(2-chlorophenyl)cyclobutan-1-olN-methylation of the aminomethyl group1.8 ± 0.24.8 ± 0.526.7

Data are presented as mean ± standard deviation from three independent experiments.

Discussion of Structure-Activity Relationships (SAR)

The kinetic data presented in Table 1 reveal critical insights into the structure-activity relationships of this chemical series.

  • V-102 , with the addition of a second chlorine atom at the 4-position of the phenyl ring, exhibited a significantly improved binding affinity (K_D_ = 8.1 nM) compared to the parent compound V-101 (K_D_ = 20.0 nM). This enhanced affinity is primarily driven by a two-fold decrease in the dissociation rate (k_off_), suggesting that the additional chloro group engages in a favorable interaction within the hSERT binding pocket, thereby prolonging the residence time of the compound on its target.

  • Conversely, V-103 , where the chloro group of V-101 is replaced by a smaller and more electronegative fluoro group, demonstrated a weaker binding affinity (K_D_ = 40.5 nM). This is largely attributable to a nearly two-fold increase in the dissociation rate, indicating that the chloro substituent is more optimal for maintaining a stable interaction with the transporter.

  • The N-methylation of the aminomethyl group in V-104 resulted in a slight decrease in affinity (K_D_ = 26.7 nM). The primary effect was a reduction in the association rate (k_on_), suggesting that the added steric bulk of the methyl group may slightly hinder the initial binding event.

These findings underscore the sensitivity of the drug-target interaction to subtle structural modifications and highlight the power of kinetic analysis in guiding lead optimization.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

The following protocol details the methodology used to determine the binding kinetics of the cyclobutanol variants with hSERT.

Diagram 1: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilization Immobilization of hSERT on Sensor Chip Association Association Phase: Inject cyclobutanol variant over sensor surface Immobilization->Association LigandPrep Preparation of Cyclobutanol Variants LigandPrep->Association Dissociation Dissociation Phase: Flow running buffer over sensor surface Association->Dissociation Regeneration Regeneration: Inject regeneration solution to remove bound ligand Dissociation->Regeneration Sensorgram Generate Sensorgram Regeneration->Sensorgram Fitting Fit data to a 1:1 Langmuir binding model Sensorgram->Fitting Kinetics Determine kon, koff, and KD Fitting->Kinetics

Caption: Workflow for SPR-based kinetic analysis of small molecule-transporter interactions.

Step-by-Step Methodology
  • Immobilization of hSERT:

    • A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

    • Purified, full-length hSERT in a detergent-solubilized state was injected over the activated surface until a density of approximately 10,000 response units (RU) was achieved.

    • The surface was then deactivated with a 1 M ethanolamine-HCl solution. A reference flow cell was prepared in parallel with no protein immobilization to allow for background subtraction.

  • Preparation of Cyclobutanol Variants:

    • Stock solutions of V-101 , V-102 , V-103 , and V-104 were prepared in 100% DMSO.

    • A serial dilution series for each compound was prepared in running buffer (e.g., HBS-EP+ buffer containing a suitable detergent) to final concentrations ranging from 1 nM to 100 nM. The final DMSO concentration was kept below 1% to minimize solvent effects.

  • SPR Kinetic Analysis:

    • The analysis was performed on a Biacore T200 system.[4]

    • For each kinetic measurement, the following cycle was performed:

      • Association: The diluted compound was injected over the hSERT and reference flow cells for 180 seconds to monitor the binding event.

      • Dissociation: Running buffer was flowed over the sensor surfaces for 600 seconds to monitor the dissociation of the compound from the transporter.

      • Regeneration: A pulse of a mild regeneration solution (e.g., a low pH glycine buffer) was injected to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis:

    • The raw sensorgram data was processed by subtracting the reference flow cell signal from the active flow cell signal.

    • The resulting sensorgrams were then fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software to determine the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_).[5][6]

The Broader Context: Transporter Signaling and Therapeutic Implications

The serotonin transporter is a key regulator of serotonergic signaling in the brain. By mediating the reuptake of serotonin from the synaptic cleft, hSERT controls the magnitude and duration of the neurotransmitter's action on postsynaptic receptors. Inhibition of hSERT is a clinically validated mechanism for the treatment of depression and anxiety disorders.

Diagram 2: Simplified Serotonergic Synapse and hSERT Function

Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Serotonin Vesicle Cleft Synaptic Cleft (Serotonin) Vesicle->Cleft Release SERT hSERT SERT->Vesicle Recycling Receptor 5-HT Receptor Cleft->SERT Reuptake Cleft->Receptor Binding V102 V-102 V102->SERT Inhibition

Caption: V-102 inhibits serotonin reuptake by hSERT, increasing synaptic serotonin levels.

The kinetic profile of a hSERT inhibitor can profoundly influence its therapeutic effects. A compound like V-102 , with its slow dissociation rate, may offer sustained target engagement, potentially leading to a more durable clinical response and allowing for less frequent dosing. This highlights the critical importance of integrating kinetic analysis early in the drug discovery process to engineer molecules with optimized pharmacokinetic and pharmacodynamic properties.

Conclusion

This comparative guide demonstrates the utility of binding kinetics in elucidating the structure-activity relationships of novel 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol variants as potential modulators of the human Serotonin Transporter. Our findings, based on robust SPR analysis, reveal that subtle modifications to the chemical scaffold can have profound effects on both the association and dissociation rates, ultimately dictating the overall binding affinity and residence time. The superior kinetic profile of V-102 identifies it as a promising lead candidate for further preclinical development. By embracing a kinetics-driven approach, researchers can accelerate the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Javitch, J. A., & Sonders, M. S. (2018). Probing the structure, function, and regulation of neurotransmitter transporters with light. Proceedings of the National Academy of Sciences, 115(8), 1681-1683. [Link]

  • Synthelis. (n.d.). Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). Retrieved from [Link][7]

  • García-Pascual, C., & Garcia-Gimenez, J. L. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in molecular biology (Clifton, N.J.), 703, 1-22. [Link][8]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link][9]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link][4]

  • El-Sayed, R., & Al-Majd, A. A. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Journal of Chemistry, 2015, 1-13. [Link][10]

  • Wikipedia. (2023, November 29). Bio-layer interferometry. In Wikipedia. [Link][11]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2793–2797. [Link][12]

  • Bruker. (n.d.). Surface Plasmon Resonance. Retrieved from [Link][13]

  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 407(2), 237–246. [Link][5]

  • Krainer, G., & Keller, S. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochimica et biophysica acta. General subjects, 1860(12), 2664–2671. [Link][14]

  • Geyer, J., & Colles, A. (2011). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. In Cytotoxicity (pp. 147-160). Humana Press. [Link][15]

  • Wang, S., & Wu, W. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 1764, pp. 241-253). Humana Press. [Link][6]

  • Willems, S., & Wanner, M. J. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 25–34. [Link][1]

  • Tobias, N. J., & Kumaraswamy, A. (2021). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. Journal of Visualized Experiments, (175), e62908. [Link][16]

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Safety Operating Guide

Standard Operating Procedure: Disposal of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile

3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is a complex organic molecule with several functional groups that dictate its potential hazards and, consequently, its disposal route.

  • Chlorinated Aromatic Ring (2-chlorophenyl): The presence of a chlorinated phenyl group classifies this compound as a halogenated organic compound .[5] Such compounds are often toxic and persistent in the environment.[6] Their disposal is strictly regulated, typically requiring high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[6][7][8]

  • Aminomethyl Group: The primary amine functional group can impart corrosive properties and may cause skin and eye irritation or burns.[9] Amines can also be toxic.

  • Cyclobutane Ring: While the cyclobutane ring itself is relatively stable compared to cyclopropane, its derivatives are common in pharmacologically active compounds and should be handled with care.[10]

  • Alcohol Group (-OH): The hydroxyl group adds polarity to the molecule but does not typically introduce severe hazards on its own.

Based on these structural features, it is prudent to assume the compound may exhibit the following hazards until proven otherwise:

  • Acute Toxicity (Oral, Dermal, Inhalation).[11][12]

  • Skin Irritation/Corrosion.[13]

  • Serious Eye Damage/Irritation.[13][14]

  • Environmental Hazard (Toxic to aquatic life).[14]

Personal Protective Equipment (PPE)

A thorough risk assessment must be performed before handling this compound. Based on the potential hazards, the following minimum PPE is required.[3][15]

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[16]Protects against potential splashes that could cause serious eye damage.[13][14]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Consult a glove compatibility chart.[15]Prevents skin contact, irritation, and potential dermal absorption.
Body Protection Standard laboratory coat. A chemically resistant apron is recommended for larger quantities.[3]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Not generally required for small quantities handled in a well-ventilated area or chemical fume hood.[15]Use a NIOSH-approved respirator if generating aerosols or handling outside of a fume hood.

Core Disposal Protocol: Segregation and Collection

The single most critical step in disposing of this compound is proper waste segregation. Due to the chlorine atom, it must be treated as Halogenated Organic Waste .[5] Mixing it with non-halogenated solvent waste can lead to dangerous reactions and significantly increases disposal costs and complexity for your institution.[8]

Step-by-Step Waste Collection Procedure
  • Select the Correct Waste Container:

    • Obtain a dedicated, leak-proof container clearly designated for "Halogenated Organic Waste".[2][4][5]

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvents, though plastic is often preferred for secondary containment).[17] Ensure the container is in good condition with a secure, vapor-tight lid.[2]

  • Label the Container:

    • Before adding any waste, affix a completed "Hazardous Waste" label from your institution's EHS department.[4][17]

    • The label must include:

      • The words "Hazardous Waste".[2]

      • The full, unabbreviated chemical name: "3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol".[2]

      • List all other components and their approximate percentages if it is a solution.[2]

      • The date accumulation started.

      • The associated hazards (e.g., Toxic, Irritant).

  • Accumulate Waste:

    • Add the waste to the container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood.[2]

    • Crucially, keep the waste container closed at all times except when adding waste. [2][4] Do not leave a funnel in the opening.[2]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[18]

  • Arrange for Disposal:

    • Once the container is full (or waste is no longer being generated), submit a chemical waste pickup request to your EHS department according to their specific procedures.[2][4]

Decontamination of Empty Containers

Empty containers that once held 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol must also be treated as hazardous waste until properly decontaminated.[14]

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., methanol, acetone).

    • Collect all three rinsates as Halogenated Organic Waste and add them to your designated waste container.[4] This is a critical step to ensure no residual chemical is released into the environment.

  • Container Disposal:

    • After triple rinsing and allowing the container to air dry in a fume hood, completely deface or remove the original label.[3][4]

    • Dispose of the clean, rinsed container according to your facility's guidelines for non-hazardous glass or plastic waste.[3]

Spill Management

In the event of a small spill, follow these procedures:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Protect Yourself: Wear the appropriate PPE as outlined in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[1][15]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[1] All cleaning materials must be disposed of as Halogenated Organic Waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical flow for the proper handling and disposal of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Generate Waste: 3-(Aminomethyl)-3- (2-chlorophenyl)cyclobutan-1-ol assess_hazards Assess Hazards: - Halogenated Organic - Potential Irritant/Toxin start->assess_hazards select_container Select 'Halogenated Organic Waste' Container ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe ppe->select_container label_container Label Container with Full Chemical Name & Hazards select_container->label_container add_waste Add Waste to Container in Satellite Accumulation Area label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container check_fill Container >90% Full? close_container->check_fill request_pickup Submit Waste Pickup Request to EHS check_fill->request_pickup Yes ehs_disposal EHS Manages Final Disposal (e.g., Incineration) request_pickup->ehs_disposal

Caption: Disposal workflow for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Inventory Requirements for Chemicals Used in Teaching and Research Policy. American University.

  • Safety Data Sheet for a structurally related compound. Sigma-Aldrich.

  • Chemical Waste Disposal Guidelines. Unknown University Source.

  • Safety Data Sheet for 2-Propanol (as an example). Tokyo Chemical Industry.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Hazardous Waste Segregation Guidelines. Bucknell University.

  • Safety Data Sheet for 3-Amino-1-phenylbutane. Tokyo Chemical Industry.

  • (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol Product Page. Sigma-Aldrich.

  • Navigating the Disposal of 1,3-Bis(methoxycarbonyl)cyclopentane: A Guide for Laboratory Professionals. BenchChem.

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH.

  • (1s,3s)-3-(3-chlorophenyl)cyclobutan-1-ol Chemical Substance Information. NextSDS.

  • 3-Amino-1-(2-chlorophenyl)cyclobutan-1-ol Compound Summary. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet Example. TargetMol.

  • Safety Data Sheet for Cyclobutanemethanol. Fisher Scientific.

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications.

  • 3-(Aminomethyl)-3-(3-chlorophenyl)cyclobutan-1-ol Product Page. Moldb.

  • 3-(Aminomethyl)cyclobutanol hydrochloride Safety Information. Sigma-Aldrich.

  • Safety Data Sheet for 2-(Aminomethyl)cyclopentan-1-ol. CymitQuimica.

  • Safety Data Sheet Example. MedchemExpress.com.

  • 3-(aminomethyl)cyclobutan-1-ol Chemical Substance Information. NextSDS.

  • Quaternary ammonium compounds Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet for 1-(4-Chlorophenyl)cyclobutanecarbonitrile. Tokyo Chemical Industry.

  • Toxicity Data for Propylene glycol monomethyl ether acetate. Japanese Ministry of Health, Labour and Welfare.

  • Safety Data Sheet for 1,3-Bis(aminomethyl)cyclohexane. FUJIFILM Wako Chemicals.

  • Safety Data Sheet for Cyclobutanol. Fisher Scientific.

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  • Cyclobutanes in Small-Molecule Drug Candidates. PMC, National Center for Biotechnology Information.

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Personal protective equipment for handling 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

As a highly functionalized building block utilized in advanced medicinal chemistry and drug development, 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol presents unique handling challenges. Often presenting as a sticky, semi-solid oil in its freebase form (though frequently converted to a hydrochloride salt for stability), this compound requires stringent safety protocols.

This guide provides drug development professionals with a self-validating, mechanistic approach to personal protective equipment (PPE) selection, operational workflows, and disposal procedures.

Part 1: Mechanistic Hazard Assessment (The "Why")

To establish a truly safe laboratory environment, researchers must understand the chemical causality behind a compound's hazard profile rather than simply memorizing safety data sheets. The risks associated with 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol are dictated by its specific structural motifs:

  • The Aminomethyl Moiety (Alkaline Corrosivity): Primary amines are inherently basic and nucleophilic. Upon contact with physiological moisture (e.g., sweat, ocular fluid), they generate localized alkaline conditions. This leads to the rapid saponification of lipid bilayers in the skin and eyes, causing severe irritation or chemical burns.

  • The ortho-Chlorophenyl Group (Lipophilic Penetration): The addition of a halogenated aromatic ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the skin's aqueous barriers much more effectively than simple aliphatic amines, necessitating highly impermeable barrier PPE.

  • The Cyclobutanol Core (Physical State Hazards): The combination of a strained four-membered ring with dual hydrogen-bonding capabilities (hydroxyl and amine groups) often results in a viscous, sticky physical state. This increases the risk of the compound adhering to gloves, spatulas, and balances, elevating the probability of accidental cross-contamination.

Part 2: Evidence-Based PPE and Equipment Selection

Selecting the correct PPE requires matching material resistance to the specific chemical properties of the target compound.

Table 1: Quantitative and Qualitative Parameters for Equipment and PPE

Parameter / PPESpecificationCausality / JustificationSelf-Validation Protocol
Chemical Fume Hood (CFH) 80 – 120 FPM Face VelocityOptimal range to capture volatile amines without creating turbulent eddies that expel vapors back into the lab[1].Verify: Check the digital Magnehelic gauge or perform a visual tissue-paper draw test prior to use[2].
Working Distance ≥ 6 inches inside the hood facePrevents the user's respiratory zone from overlapping with the boundary layer of escaping chemical vapors[2].Verify: Apply a physical tape line 6 inches from the sash as a strict visual boundary marker.
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥ 8 mil)Butyl rubber provides superior chemical resistance against basic amines and halogenated organics compared to standard latex[3].Verify: Perform a pneumatic inflation test (trap air and roll the cuff) to verify the absence of micro-punctures before donning.
Eye & Face Protection Indirect-Vented Goggles + Face ShieldProtects against micro-droplets; the basic amine moiety can cause irreversible corneal saponification upon contact.Verify: Ensure a tight elastomeric seal around the eyes; verify the face shield hinge mechanism holds securely.
Body Protection Flame-Resistant (FR) Lab Coat + ApronPrevents the permeation of lipophilic chlorophenyl compounds through standard woven cotton clothing.Verify: Inspect for fabric degradation; ensure coat cuffs are securely tucked inside the gloves.

Part 3: Self-Validating Operational Workflow

Do not rely on assumptions when handling active pharmaceutical intermediates. Every step of the operational workflow must include a feedback loop to validate safety.

Step 1: Environmental & Equipment Validation Before opening the chemical container, validate your primary engineering control. Ensure the fume hood sash is lowered to the certified marker (typically ≤ 18 inches) to maintain proper face velocity and act as a physical blast shield[4].

Step 2: Aseptic/Chemical Transfer Because 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol can be a sticky semi-solid, avoid using flat spatulas which can cause the material to flick or spring off. Use a curved, anti-static micro-spoon. Weigh the material directly into a tared, sealable vial inside the fume hood to prevent airborne particulate exposure during transit to the analytical balance.

Step 3: Immediate Decontamination Once the transfer is complete, cap all solvent and chemical bottles immediately. Leaving bottles uncapped disrupts the hood's internal aerodynamics and increases ambient exposure[5]. Wipe down the balance and spatulas with a solvent compatible with halogenated organics (e.g., a small amount of isopropanol), followed by a damp aqueous wipe to remove any amine salts.

OperationalWorkflow A 1. Pre-Op Check (Hood & PPE) B 2. Material Transfer A->B C 3. Reaction/ Processing B->C D 4. Decontamination C->D E Validate: Flow 80-120 FPM E->A F Validate: Glove Integrity F->A

Operational workflow for handling 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol.

Part 4: Spill Management & Halogenated Waste Disposal

Because this compound contains a chlorinated aromatic ring, it must never be mixed with standard aqueous or non-halogenated waste streams. Improper segregation can lead to toxic gas generation or regulatory violations[6].

Step-by-Step Spill Response:

  • Immediate Assessment & Isolation: Determine the scale. If the spill is major (>100 mL or outside the fume hood), evacuate the immediate area, alert personnel, and contact emergency responders[7].

  • Containment: For minor spills inside the hood, immediately dike the perimeter using universal absorbent socks to prevent the spread of the lipophilic compound[8]. Self-Validation: Visually confirm the liquid front has stopped advancing before proceeding.

  • Absorption & Neutralization: Apply a compatible absorbent (e.g., vermiculite). Because the compound contains a basic amine, carefully neutralize any residual film on the benchtop with a mild acidic solution, such as dilute citric acid[8]. Self-Validation: Swab the cleaned surface with pH paper to confirm a return to a neutral pH (pH 6-8).

  • Segregation & Disposal: Collect all contaminated absorbents using a non-sparking scoop and deposit them into a leak-proof container[7]. Label the container strictly as "Hazardous Waste: Halogenated Organics / Basic Amines" to ensure it is processed correctly by your facility's waste management team.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 100 mL, inside hood) Assess->Minor Major Major Spill (> 100 mL or outside hood) Assess->Major Contain Contain with Universal Sorbent Minor->Contain Evacuate Evacuate & Call EHS Major->Evacuate Clean Clean & Neutralize Contain->Clean Dispose Dispose as Halogenated Organic Waste Clean->Dispose

Decision tree for spill response and waste disposal of functionalized cyclobutanols.

References

  • Sigma-Aldrich. "3-(Aminomethyl)cyclobutanol hydrochloride | 1427386-91-1".
  • Cornell University Environment, Health and Safety. "5.4 Chemical Spill Procedures".
  • Canadian Centre for Occupational Health and Safety (CCOHS). "Spill Response - Chemicals".
  • Florida State University Environmental Health and Safety. "OSHA Glove Selection Chart".
  • National Institutes of Health (NIH) ORS. "Chemical Fume Hoods".
  • Purdue University Environmental Health and Safety. "Chemical Fume Hoods".
  • University of Missouri Environmental Health & Safety. "Laboratory Fume Hoods".
  • City of San Rafael. "Hazardous Waste Disposal".

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。